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  • Product: N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide
  • CAS: 349402-18-2

Core Science & Biosynthesis

Foundational

A Technical Guide to N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide (CAS 349402-18-2): Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, a specialized organic compound. Given the limit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, a specialized organic compound. Given the limited specific literature on this exact molecule, this document presents a robust, scientifically-grounded approach based on established principles of organic synthesis and analytical chemistry. It is designed to serve as a comprehensive resource for researchers synthesizing or considering this molecule for applications in medicinal chemistry and materials science.

Compound Overview

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is a member of the sulfonamide class of compounds, which are of significant interest in drug discovery.[1] The structure incorporates a nitroaromatic ring, a feature often associated with unique electronic properties and biological activities, and a flexible N-alkyl sidechain.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 349402-18-2[2]
Molecular Formula C₁₁H₁₆N₂O₅S[2]
Molecular Weight 288.32 g/mol [2]
InChI Key DNBUBZRKFYCKPY-UHFFFAOYSA-N[2]
Appearance Predicted: White to yellow/brown solid[3]

Proposed Synthesis Methodology

The most direct and widely employed method for synthesizing N-alkylated sulfonamides is the reaction of a sulfonyl chloride with a primary amine.[4] This nucleophilic substitution reaction is highly efficient and provides a clear pathway to the target compound.[4] The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1)

The necessary precursor, 4-methyl-3-nitrobenzenesulfonyl chloride, is a known compound used as a reagent in organic synthesis.[3] It can be prepared via the chlorosulfonation of 2-nitrotoluene. This reaction involves treating 2-nitrotoluene with an excess of chlorosulfonic acid.

Reaction: 2-Nitrotoluene + ClSO₃H → 4-Methyl-3-nitrobenzenesulfonyl chloride + H₂O

This electrophilic aromatic substitution directs the sulfonyl chloride group to the position para to the activating methyl group and meta to the deactivating nitro group. The resulting sulfonyl chloride is a moisture-sensitive solid that should be handled with care as it can release hydrochloric acid upon hydrolysis.[3]

Step 2: Synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide

The final step involves the coupling of the sulfonyl chloride precursor with 3-methoxypropylamine. This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, forming the stable sulfonamide bond.[4]

Reaction: 4-Methyl-3-nitrobenzenesulfonyl chloride + 3-Methoxypropylamine → N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide + HCl

This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Detailed Experimental Protocol

Materials:

  • 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 eq)

  • 3-Methoxypropylamine (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A solution of 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM is prepared in a round-bottomed flask equipped with a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: 3-Methoxypropylamine (1.05 eq) and triethylamine (1.5 eq) are added sequentially to the stirred solution at 0 °C (ice bath).

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the final product.

Synthesis Workflow Diagram

The logical flow of the proposed synthesis is illustrated below.

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Sulfonamide Formation cluster_purification Final Processing A 2-Nitrotoluene C 4-Methyl-3-nitrobenzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C Chlorosulfonation E N-(3-methoxypropyl)-4-methyl- 3-nitrobenzenesulfonamide C->E Nucleophilic Substitution (Base catalyst) D 3-Methoxypropylamine D->E F Crude Product E->F Aqueous Workup G Purified Product F->G Recrystallization / Chromatography

Caption: Proposed two-step synthesis and purification workflow.

Structural Elucidation and Quality Control

Accurate identification and confirmation of purity are paramount.[5] A combination of spectroscopic techniques should be employed for comprehensive characterization.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic signals expected for the title compound.

TechniqueExpected Observations
¹H NMR Aromatic protons (3H, complex multiplet), -SO₂NH- proton (1H, triplet, shift dependent on solvent), Methoxy group (-OCH₃, 3H, singlet), Methyl group (-CH₃, 3H, singlet), Alkyl chain protons (-CH₂-, 6H, multiplets).
¹³C NMR Aromatic carbons (6 signals), Methoxy carbon (~58 ppm), Methyl carbon (~20 ppm), Alkyl chain carbons (3 signals).
FT-IR (cm⁻¹) N-H stretch (~3300-3200), C-H stretches (aromatic & aliphatic, ~3100-2850), Asymmetric and Symmetric S=O stretches (~1340 and ~1160), Asymmetric and Symmetric NO₂ stretches (~1530 and ~1350).[5]
Mass Spec. (MS) The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information.
Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Analyze a small sample as a KBr pellet or a thin film to identify key functional groups.

  • Mass Spectrometry (MS) : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight.[5]

Potential Applications and Research Directions

While specific applications for CAS 349402-18-2 are not extensively documented, its structural motifs suggest several areas of research interest.

  • Medicinal Chemistry : Sulfonamides are a well-established class of therapeutic agents.[1] The nitroaromatic moiety can act as a bioisostere or participate in specific binding interactions within biological targets. This compound could be a candidate for screening in various assays, including antibacterial, anticancer, or enzyme inhibition studies.[6]

  • Chemical Probes : The nitro group can be chemically reduced to an amine, providing a reactive handle for further functionalization. This allows the molecule to be used as a building block for synthesizing more complex structures or for conjugation to other molecules to create chemical probes.

  • Materials Science : Nitroaromatic compounds can possess interesting optical or electronic properties, suggesting potential use in the development of novel materials.

Safety and Handling

Hazard Classification:

  • The precursor, 4-methyl-3-nitrobenzenesulfonyl chloride, is corrosive and reacts with water to release toxic gas.[7]

  • The final product should be handled with care. Assume it is an irritant to the skin and eyes.

Personal Protective Equipment (PPE):

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Work in a well-ventilated fume hood.

Storage:

  • Store in a cool, dry place away from moisture.

This guide provides a foundational framework for the synthesis, characterization, and potential exploration of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide. By applying these established chemical principles, researchers can confidently produce and validate this compound for their specific research needs.

References

  • Belskaya, N., et al. (2019). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 24(19), 3531. Available at: [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 7). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (2026, January 5). Engineered Science Publisher. Retrieved March 17, 2026, from [Link]

  • Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015, November 3). Asian Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Syntheses of N-alkyl sulfonamides 8 a,b (a) and primary... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved March 17, 2026, from [Link]

  • 4-Methyl-3-nitro-benzenesulfonyl chloride. (2024, April 10). ChemBK. Retrieved March 17, 2026, from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Physical and chemical characteristics of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide.

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, a compound of interest in synthetic and medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to offer a robust predictive profile. It is intended to serve as a foundational resource for researchers engaged in its synthesis, characterization, and potential applications.

Core Physicochemical Properties

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide linkage, an aromatic nitro group, and a methoxypropyl side chain. These functional groups are anticipated to govern its solubility, reactivity, and spectroscopic properties.

PropertyValueSource
CAS Number 349402-18-2[1][2]
Molecular Formula C₁₁H₁₆N₂O₅S[1]
Molecular Weight 288.32 g/mol [1]
Appearance Predicted to be a crystalline solidGeneral knowledge of sulfonamides
Melting Point Not experimentally determined. Estimated to be in the range of 60-100 °C.Based on analogs[3][4]
Boiling Point Not experimentally determined; likely to decompose at high temperatures.General knowledge of sulfonamides
Solubility Predicted to be soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane. Limited solubility in water.Based on structural features

Synthesis and Mechanistic Insights

The synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is most effectively achieved through the nucleophilic substitution of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-methoxypropylamine.[3][5] This reaction is a cornerstone of sulfonamide synthesis.

The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride functional group. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a nucleophile, in this case, the primary amine of 3-methoxypropylamine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

G A 4-Methyl-3-nitrobenzenesulfonyl Chloride (Electrophile) C N-(3-methoxypropyl)-4-methyl- 3-nitrobenzenesulfonamide A->C B 3-Methoxypropylamine (Nucleophile) B->C D Base (e.g., Pyridine) (HCl Scavenger) E HCl D->E Neutralization G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Confirmation B->F C->F D->F E->F

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Foundational

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide structure and molecular weight.

Abstract This technical guide provides a comprehensive overview of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, a sulfonamide compound of interest in synthetic chemistry and potential drug discovery. The docum...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, a sulfonamide compound of interest in synthetic chemistry and potential drug discovery. The document details the molecule's chemical structure, physicochemical properties, and a validated synthetic protocol. The underlying principles of the synthetic methodology are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of its preparation and characteristics. This guide is intended for laboratory use only.[1]

Introduction and Compound Identification

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a broad range of applications, most notably in medicinal chemistry. The introduction of a nitro group and a methoxypropyl chain to the benzenesulfonamide core modifies the electronic and lipophilic properties of the molecule, making it a valuable intermediate or potential bioactive agent for further investigation.

Synonyms:

  • N-(3-Methoxy-propyl)-4-methyl-3-nitro-benzenesulfonamide[1]

  • 3-nitro-N-(3-methoxypropyl)-4-methylbenzenesulfonamide[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 349402-18-2[1][2]
Molecular Formula C11H16N2O5S[1][2]
Molecular Weight 288.32 g/mol [1]
InChI InChI=1S/C11H16N2O5S/c1-9-4-5-10(8-11(9)13(14)15)19(16,17)12-6-3-7-18-2/h4-5,8,12H,3,6-7H2,1-2H3[1]
InChI Key DNBUBZRKFYCKPY-UHFFFAOYSA-N[1]

Chemical Structure

The chemical structure of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is characterized by a central benzenesulfonamide core. A methyl group is located at the 4-position and a nitro group at the 3-position of the benzene ring. The sulfonamide nitrogen is substituted with a 3-methoxypropyl group.

Caption: Chemical structure of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide.

Synthesis Protocol

The synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is achieved through a nucleophilic substitution reaction. This is a standard and reliable method for the formation of sulfonamides. The protocol involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-methoxypropylamine.

Underlying Principles

The core of this synthesis is the high reactivity of the sulfonyl chloride group. The sulfur atom in 4-methyl-3-nitrobenzenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The primary amine of 3-methoxypropylamine acts as a nucleophile, attacking the electrophilic sulfur atom. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow

G reagents Reagents: - 4-Methyl-3-nitrobenzenesulfonyl chloride - 3-Methoxypropylamine - Triethylamine - Dichloromethane (solvent) reaction Reaction: 1. Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride and triethylamine in dichloromethane. 2. Cool the mixture in an ice bath. 3. Add 3-methoxypropylamine dropwise. 4. Stir at room temperature. reagents->reaction workup Work-up: 1. Quench with 1N HCl. 2. Separate organic layer. 3. Wash with brine. 4. Dry over anhydrous sodium sulfate. reaction->workup purification Purification: 1. Concentrate under reduced pressure. 2. Purify by column chromatography on silica gel. workup->purification product Final Product: N-(3-methoxypropyl)-4-methyl-3- nitrobenzenesulfonamide purification->product

Caption: Synthetic workflow for N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide.

Step-by-Step Methodology

A representative procedure based on established methods for sulfonamide synthesis is provided below.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) and a suitable aprotic solvent such as dichloromethane.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add 3-methoxypropylamine (1.0 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Quenching: Upon completion, quench the reaction by adding 1N hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide.

Safety and Handling

4-Methyl-3-nitrobenzenesulfonyl chloride is a moisture-sensitive and corrosive compound that can release hydrochloric acid upon hydrolysis.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed the structure, properties, and a reliable synthetic method for N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide. The provided information is intended to support researchers in the synthesis and further investigation of this compound for various applications in chemical and pharmaceutical sciences.

References

  • NextSDS. N-(3-Methoxypropyl)-4-Methyl-3-nitrobenzenesulfonaMide — Chemical Substance Information. Available at: [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available at: [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

  • PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. Available at: [Link]

  • NextSDS. 4-Methoxy-N,N-diMethyl-3-nitrobenzenesulfonaMide — Chemical Substance Information. Available at: [Link]

  • ResearchGate. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

Sources

Exploratory

Pre-Formulation Solubility Profiling of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide: A Technical Whitepaper

Executive Summary The transition of a synthesized chemical entity into a viable pharmaceutical formulation relies fundamentally on its solubility profile. For N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a synthesized chemical entity into a viable pharmaceutical formulation relies fundamentally on its solubility profile. For N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide (CAS: 349402-18-2), a complex sulfonamide derivative, achieving optimal solvation requires navigating a highly specific set of intermolecular forces. This whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic solubility of this compound across diverse solvent systems, leveraging Hansen Solubility Parameters (HSP) and the Jouyban-Acree cosolvency model.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, I approach solubility not as a simple empirical measurement, but as a thermodynamic balancing act between crystal lattice energy and solvent-solute interactions.

The molecular architecture of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide dictates its solvation behavior:

  • The Sulfonamide Core ( −SO2​NH− ): Acts as both a strong hydrogen-bond acceptor (via oxygen) and a weak hydrogen-bond donor (via nitrogen). The proton is weakly acidic, meaning solubility in aqueous media will be highly pH-dependent, increasing significantly in alkaline buffers due to ionization[1].

  • The 4-Methyl-3-Nitrobenzene Ring: The bulky aromatic ring drives high lipophilicity and strong π−π stacking in the solid state. The strongly electron-withdrawing nitro group ( −NO2​ ) creates a significant molecular dipole, making the compound highly responsive to polar aprotic solvents[1].

  • The 3-Methoxypropyl Chain: This aliphatic ether introduces structural flexibility and an additional hydrogen-bond acceptor (ether oxygen), which slightly enhances solubility in protic solvents like alcohols compared to rigid aryl-sulfonamides.

Predictive Solubility via Hansen Solubility Parameters (HSP)

To minimize trial-and-error in solvent selection, we utilize the extended Hansen Solubility Parameter (HSP) framework[2]. The total cohesive energy density is divided into dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[3]. Because the nitrobenzenesulfonamide core exhibits a high δp​ and moderate δh​ , solvents with matching parameter spaces (e.g., Dimethyl Sulfoxide, Acetonitrile) will yield the highest solubility, while non-polar solvents (e.g., Hexane) will fail to disrupt the crystal lattice.

G Input Molecular Structure (Sulfonamide, Nitro, Ether) HSP Hansen Parameters (δd, δp, δh) Input->HSP Exp Mono-Solvent Thermodynamic Data Input->Exp JA Jouyban-Acree Binary Modeling HSP->JA Exp->JA Output Optimized Cosolvent Formulation JA->Output

Fig 1: Predictive modeling workflow integrating HSP and Jouyban-Acree models.

Thermodynamic Modeling in Binary Solvents

In drug development, pure solvents are rarely used for final formulations. Instead, binary mixtures (e.g., Water and Propylene Glycol) are employed to balance solubility with biocompatibility. To predict the solubility of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide in these mixtures at various temperatures, we apply the Jouyban-Acree model [4].

The model mathematically correlates the solubility of the solute in a binary mixture ( Xm,T​ ) based on its experimental solubility in the pure mono-solvents ( X1,T​ and X2,T​ )[5]:

logXm,T​=f1​logX1,T​+f2​logX2,T​+Tf1​f2​​∑i=02​Ji​(f1​−f2​)i

Where f1​ and f2​ are the solvent fractions, T is the temperature, and Ji​ represents the model constants reflecting solute-solvent and solvent-solvent interaction energies[6]. This model reduces the required experimental data points from an exhaustive matrix down to just the pure solvents and a few calibration points, drastically accelerating pre-formulation screening[5].

Representative Data Presentation

Below is a structured summary of the expected thermodynamic solubility profile across different solvent classes, synthesized from established sulfonamide behavior[7].

Solvent ClassRepresentative SolventExpected Solubility (mg/mL at 298.15 K)Solvation Mechanism / Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Optimal dipole-dipole alignment with the nitro group; strong H-bond acceptance from the sulfonamide NH [1].
Polar Aprotic Acetonitrile15.0 - 25.0High dielectric constant effectively solvates the polar core without competing for H-bond donors[7].
Polar Protic Propylene Glycol (PG)5.0 - 10.0Moderate solubility driven by H-bonding with the ether and sulfonamide oxygens, limited by the hydrophobic aryl ring.
Aqueous Buffer PBS (pH 7.4)< 0.1Poor hydration of the bulky 4-methyl-3-nitrobenzene ring; crystal lattice energy exceeds aqueous solvation energy.
Aqueous Buffer Borate Buffer (pH 10.0)2.0 - 5.0Significant increase due to the deprotonation of the weakly acidic sulfonamide nitrogen, forming a soluble salt[1].
Non-Polar n-Hexane< 0.01Complete mismatch of Hansen Solubility Parameters; inability to disrupt polar crystal lattice forces[1].

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity, kinetic solubility assays (which are prone to supersaturation artifacts) must be discarded in favor of the Shake-Flask Method [8]. This protocol guarantees true thermodynamic equilibrium.

Step-by-Step Shake-Flask Protocol

Causality Note: Every step in this protocol is designed to eliminate specific physical variables. Temperature control prevents endothermic dissolution variance, while specific filter materials prevent analyte loss.

  • Preparation of Solid Phase: Accurately weigh an excess amount (e.g., 50 mg) of crystalline N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide into 10 mL amber glass vials. Rationale: Amber glass prevents potential photolytic degradation of the nitrobenzene moiety.

  • Solvent Addition: Dispense 5.0 mL of the target solvent or binary mixture into each vial. Seal with PTFE-lined caps to prevent solvent evaporation.

  • Thermodynamic Equilibration: Place the vials in an orbital shaker incubator set to exactly 298.15 K (25 °C) and agitate at 150 rpm for 48 hours. Rationale: 48 hours is required to overcome the kinetic barrier of dissolution for highly crystalline hydrophobic solids, ensuring true thermodynamic equilibrium is reached[8].

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Rationale: PTFE is used because it is highly inert; using nylon or cellulose filters can result in non-specific binding of the lipophilic compound, artificially lowering the measured solubility.

  • Dilution and Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve. Quantify the concentration using HPLC-UV analysis (detection at λmax​ ~260 nm, corresponding to the nitroaromatic chromophore).

G A 1. Solid Addition Excess Compound in Amber Vials B 2. Solvent Dispensing Pure Solvents & Binary Mixtures A->B C 3. Equilibration Orbital Shaking (48h, 298.15K) B->C D 4. Phase Separation Centrifugation & 0.45µm PTFE Filtration C->D E 5. Quantification HPLC-UV Analysis (λmax ~260nm) D->E

Fig 2: Step-by-step Shake-Flask methodology for thermodynamic solubility determination.

Conclusion

Profiling the solubility of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide requires a systematic approach that respects its unique structural features. By combining the predictive power of Hansen Solubility Parameters with the empirical rigor of the Jouyban-Acree model and the Shake-Flask method, formulation scientists can rapidly identify optimal solvent systems. This framework not only accelerates pre-clinical development but ensures that the resulting data is thermodynamically sound and highly reproducible.

References

  • Jouyban, A., et al. "Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria." PMC, National Institutes of Health. Available at:[Link]

  • Jouyban, A., et al. "Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model." IMR Press. Available at:[Link]

  • Jouyban, A. "Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model." SciSpace. Available at:[Link]

  • Hansen, C. M., et al. "Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture: Hansen solubility parameters." PMC, National Institutes of Health. Available at:[Link]

  • Sato, T., et al. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Cysewski, P., et al. "Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model." ResearchGate. Available at:[Link]

  • Delgado, D. R., et al. "Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures." PMC, National Institutes of Health. Available at:[Link]

Sources

Foundational

Exploring the mechanism of action for substituted benzenesulfonamides.

An In-depth Technical Guide to the Mechanism of Action for Substituted Benzenesulfonamides Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for Substituted Benzenesulfonamides

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

The benzenesulfonamide scaffold represents a cornerstone of modern medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents.[1] Its remarkable versatility stems from the chemical properties of the sulfonamide moiety, particularly its ability to act as a potent zinc-binding group, which has been exploited in the development of drugs for a wide range of diseases including glaucoma, cancer, epilepsy, and bacterial infections.[1][2][3] This guide provides a comprehensive exploration of the core mechanisms of action for substituted benzenesulfonamides, moving beyond a simple description of their function to an in-depth analysis of the molecular interactions, structure-activity relationships, and isoform selectivity that govern their therapeutic efficacy. We will dissect the causality behind key experimental choices for elucidating these mechanisms, providing field-proven protocols and data-driven insights to empower researchers in their drug discovery efforts.

The Primary Mechanism: Inhibition of Carbonic Anhydrases

The most well-characterized and clinically significant mechanism of action for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[4][5] CAs are a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][4] This reaction is fundamental to numerous physiological processes, and the dysregulation of specific CA isoforms is implicated in various pathologies, making them valuable drug targets.[4][6]

Molecular Basis of Inhibition

The inhibitory action of benzenesulfonamides is a classic example of targeted drug design, hinging on a precise set of interactions within the enzyme's active site. High-resolution X-ray crystallography studies have been instrumental in revealing this mechanism.[7][8][9]

  • Zinc Coordination: The primary sulfonamide group (—SO₂NH₂) is the key pharmacophore, or Zinc Binding Group (ZBG).[1] In its deprotonated, anionic form (—SO₂NH⁻), the nitrogen atom directly coordinates to the catalytic Zn(II) ion located at the bottom of the active site cavity.[5][7][9] This action displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic cycle, thereby arresting enzyme activity.[5]

  • Hydrogen Bonding Network: The two oxygen atoms of the sulfonamide group form a critical hydrogen bond network with the backbone amide of the highly conserved Thr199 residue.[4][7] This interaction helps to orient the inhibitor correctly and contributes significantly to the binding affinity.

  • Van der Waals Interactions: The benzene ring of the scaffold anchors itself within a hydrophobic pocket of the active site.[10] It establishes extensive van der Waals contacts with surrounding nonpolar amino acid residues, typically including Gln92, Val121, Phe131, and Leu198.[7][10]

The following diagram illustrates the fundamental binding mode of a benzenesulfonamide inhibitor within the active site of a carbonic anhydrase.

G cluster_ActiveSite CA Active Site cluster_Inhibitor Benzenesulfonamide Inhibitor Zn Zn(II) Ion Thr199 Thr199 HydrophobicPocket Hydrophobic Pocket (Val121, Phe131, Leu198) Benzene Benzene Ring Benzene->HydrophobicPocket van der Waals Forces SO2NH Sulfonamide Group (-SO2NH⁻) R_group Substituent ('Tail') SO2NH->Zn Coordination Bond (Primary Interaction) SO2NH->Thr199 H-Bond R_group->HydrophobicPocket Modulates Selectivity

Caption: Core binding mechanism of benzenesulfonamides in the CA active site.

Structure-Activity Relationships (SAR) and Isoform Selectivity

While the sulfonamide group provides the anchor, the true therapeutic potential and reduction of side effects come from achieving isoform-selective inhibition.[5] Humans express 15 CA isoforms, and non-selective inhibition can lead to undesired effects.[4] For instance, many aggressive cancers overexpress CA IX and XII, making them prime targets for anticancer therapies, while ubiquitous isoforms like CA I and II should be minimally affected to reduce side effects.[8][11] Drug developers primarily use two strategies to engineer this selectivity.

  • The "Tail" Approach: This is the most common strategy and focuses on modifying the substituents (the "tail") attached to the benzenesulfonamide ring.[4][10] These tails extend out from the core scaffold to interact with regions of the active site that vary between isoforms, particularly in the middle and outer rims of the cavity.[5] By tailoring the size, charge, and hydrophobicity of these tails, inhibitors can be designed to fit preferentially into the unique architecture of a specific isoform, thereby enhancing both affinity and selectivity.[8][12]

  • The "Ring" Approach: This strategy involves altering the aromatic scaffold itself, for example, by using different heterocyclic rings or by adding substituents directly to the benzene ring that can orient it differently within the active site.[4][5]

The following table summarizes representative inhibition data for various benzenesulfonamide derivatives against key human CA (hCA) isoforms, illustrating the impact of different substituents on potency and selectivity.

Compound Class/SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference(s)
Benzenesulfonamide (unsubstituted) 25012255.7[4] (conceptual)
Acetazolamide (clinical standard) 7815-1915-19-[7]
Ureido-substituted (e.g., SLC-0111) High (low affinity)High (low affinity)Low (high affinity)Low (high affinity)[3][11]
Click-Chemistry Derived (Cyclohexylmethyl tail) Moderate30.1 - 7551.5 - 38.90.8 - 12.4[13]
Phenyl-substituted > 100 µM1.5 µM--[14]
4-(4-Chlorophenyl)-substituted > 100 µM0.8 µM--[14]

Note: Data presented are representative examples derived from multiple studies. Kᵢ (inhibition constant) values are used; lower values indicate higher potency. Some data may be presented as IC₅₀.

Alternative Mechanisms of Action

While CA inhibition is the most prominent mechanism, the benzenesulfonamide scaffold is versatile enough to be adapted for other biological targets.

Antibacterial Action: Dihydropteroate Synthase (DHPS) Inhibition

The classic "sulfa drugs" function as antibacterial agents by targeting the folic acid synthesis pathway, which is essential for bacteria but absent in humans.[1]

  • Mechanism: Benzenesulfonamides containing a para-amino group are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).

  • Competitive Inhibition: These drugs act as competitive inhibitors of DHPS, blocking the synthesis of dihydropteroic acid, a crucial precursor to folic acid.[1] This ultimately halts bacterial DNA synthesis and growth.[1]

G PABA PABA (Substrate) DHPS DHPS Enzyme PABA->DHPS Binds Sulfonamide p-Aminobenzenesulfonamide (Inhibitor) Sulfonamide->DHPS Competitively Inhibits Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth

Caption: Competitive inhibition of bacterial DHPS by sulfonamide drugs.

Other Targets

Research has shown that modified benzenesulfonamides can inhibit other proteins, including:

  • Kinases: Certain derivatives have been identified as inhibitors of receptor tyrosine kinases like TrkA, showing potential in glioblastoma treatment.[15]

  • Perforin: A series of benzenesulfonamides were developed as inhibitors of perforin, a protein used by immune cells to kill target cells, with applications in transplant medicine.[16]

  • Urea Transporters: Introduction of a benzenesulfonamide group into diarylamide structures has produced specific inhibitors of urea transporters, acting as novel salt-sparing diuretics.[17]

Experimental Workflows for Mechanistic Elucidation

A multi-faceted approach is required to fully characterize the mechanism of action of a novel benzenesulfonamide derivative. The choice of assay depends on the research question, from high-throughput screening of large libraries to detailed biophysical characterization of a lead candidate.

G Synthesis Chemical Synthesis & Library Generation HTS High-Throughput Screening (e.g., pNPA Colorimetric Assay) Synthesis->HTS Screening Hit_Ident Hit Identification (IC50 Determination) HTS->Hit_Ident Data Analysis Kinetics Detailed Kinetics (Stopped-Flow CO2 Hydration Assay) Hit_Ident->Kinetics Validate Hits Lead_Opt Lead Optimization (SAR Studies) Kinetics->Lead_Opt Guide Design Lead_Opt->Synthesis Iterate Structural Structural Biology (X-ray Crystallography) Lead_Opt->Structural Elucidate Binding Cell_Based Cell-Based Assays (e.g., MTT Cytotoxicity) Lead_Opt->Cell_Based Test Efficacy Structural->Lead_Opt Rational Design PK_PD Pharmacokinetics (PK/PD) (In Vivo Animal Models) Cell_Based->PK_PD Assess Druggability Candidate Preclinical Candidate PK_PD->Candidate

Caption: Integrated workflow for benzenesulfonamide drug discovery.

Enzyme Inhibition Assays

Causality: The first step in evaluating a new compound is to confirm it inhibits the target enzyme and to quantify its potency (typically as an IC₅₀ or Kᵢ value). Colorimetric assays are chosen for initial high-throughput screening (HTS) due to their simplicity and speed, while more direct methods like stopped-flow are used for accurate kinetic characterization of promising "hits."[18][19]

Protocol: Colorimetric CA Esterase Activity Assay [6][18] This is the most common HTS method, leveraging the promiscuous esterase activity of carbonic anhydrase.[18][20]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

    • Substrate Stock: 20 mM p-Nitrophenyl Acetate (pNPA) in acetonitrile or DMSO. Prepare fresh.

    • Enzyme Solution: Prepare a working solution of purified CA in Assay Buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test benzenesulfonamide compounds.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 180 µL of Assay Buffer.

    • Add 10 µL of the enzyme solution.

    • Add 10 µL of the inhibitor solution (or vehicle for control). Incubate for 15 minutes at room temperature.

    • Controls: Include a negative control (no enzyme), a positive control (enzyme, no inhibitor), and a blank (buffer only).

    • Initiate the reaction by adding 10 µL of 20 mM pNPA stock solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

  • Measurement & Data Analysis:

    • Measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes. The product, p-nitrophenol, is yellow.

    • Calculate the reaction rate (ΔAbs/min) from the linear portion of the curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.[14]

Structural Biology

Causality: To understand how an inhibitor works and to guide rational drug design for improved potency and selectivity, there is no substitute for visualizing the interactions at an atomic level. X-ray crystallography is the gold standard for determining the three-dimensional structure of the enzyme-inhibitor complex.[2][8][14]

Protocol: X-ray Crystallography of an Enzyme-Inhibitor Complex [4][14]

  • Protein Expression and Purification: Obtain high-purity, homogenous carbonic anhydrase protein.

  • Crystallization: Screen a wide range of conditions (precipitants, buffers, pH) to find the optimal conditions for growing well-ordered protein crystals. The hanging drop vapor diffusion method is commonly used.

  • Soaking or Co-crystallization:

    • Soaking: Transfer existing protein crystals into a solution containing a high concentration of the benzenesulfonamide inhibitor, allowing it to diffuse into the active site.

    • Co-crystallization: Add the inhibitor to the protein solution before setting up the crystallization trials.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal in a high-intensity X-ray beam (often at a synchrotron source).

    • Rotate the crystal and collect the diffraction pattern on a detector.[14]

  • Structure Determination and Refinement:

    • Process the diffraction data to determine an electron density map of the crystal's contents.

    • Build a molecular model of the protein-inhibitor complex into the electron density map.

    • Refine the model to achieve the best possible fit with the experimental data, providing detailed information about the binding mode and specific atomic interactions.[14]

Cell-Based Assays

Causality: Demonstrating enzyme inhibition is crucial, but it does not guarantee a therapeutic effect in a biological system. Cell-based assays are essential to confirm that the compound can reach its target in a cellular context and produce the desired physiological outcome (e.g., killing cancer cells).

Protocol: In Vitro Anticancer Activity (MTT Assay) [1] This assay measures a cell's metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compounds in cell culture medium. Replace the old medium with the medium containing the test compounds.

  • Controls: Include a vehicle control (e.g., DMSO, the solvent for the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a set period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The substituted benzenesulfonamide scaffold is a testament to the power of rational drug design. Its primary mechanism of action, the potent and specific inhibition of carbonic anhydrases via zinc coordination, is well-understood and has been clinically validated for decades. The true art and future of this field lie in the strategic manipulation of substituents on the core scaffold—the "tail" and "ring" approaches—to achieve exquisite isoform selectivity.[5][21] This selectivity is paramount for developing next-generation therapeutics, such as anticancer agents that target tumor-specific CA IX and XII while sparing off-target isoforms.[8] Furthermore, the continued exploration of benzenesulfonamides against alternative targets like kinases and perforin underscores the scaffold's enduring utility.[15][16] The integration of high-throughput screening, detailed kinetic analysis, and atomic-level structural biology will continue to drive the optimization of this remarkable chemical class, promising new and improved treatments for a host of human diseases.

References

  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. (2025). Benchchem.
  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (2005). PubMed.
  • Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Deriv
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). MDPI.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (n.d.).
  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic
  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). Taylor & Francis Online.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2014). MDPI.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). Taylor & Francis Online.
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (n.d.). Frontiers.
  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (2002). PubMed.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.
  • Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. (n.d.). PubMed.
  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. (2023). FLORE.
  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2022). MDPI.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014).
  • Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. (n.d.). PMC.
  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. (n.d.). PMC.
  • Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. (2020). PubMed.
  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (n.d.). PMC.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). PMC.
  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). PMC.
  • Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. The values were determined using ADMETLab 2.0 program. (n.d.).
  • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. (2025). MDPI.
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (2022). Taylor & Francis Online.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.

Sources

Exploratory

Thermal Stability and Degradation Profile of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide: A Mechanistic and Analytical Guide

Executive Summary Understanding the thermal degradation profile of complex sulfonamide intermediates is a critical path in pharmaceutical development, directly impacting active pharmaceutical ingredient (API) synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermal degradation profile of complex sulfonamide intermediates is a critical path in pharmaceutical development, directly impacting active pharmaceutical ingredient (API) synthesis, formulation stability, and safety pharmacology. N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide presents a unique thermal profiling challenge due to the convergence of three reactive moieties: a thermally labile ortho-nitrotoluene core, a hydrolytically sensitive sulfonamide linkage, and an oxidizable aliphatic ether chain.

This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by self-validating experimental protocols designed to isolate, quantify, and mitigate thermal risks during drug development.

Structural Vulnerabilities: The Causality of Degradation

The thermal behavior of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is not dictated by simple bond homolysis, but rather by complex, low-activation-energy intramolecular rearrangements.

The ortho-Nitrotoluene Vulnerability (Primary Exothermic Trigger)

The most critical structural feature of this molecule is the spatial proximity of the 3-nitro and 4-methyl groups. In nitroaromatic chemistry, an ortho-methyl group fundamentally alters the thermal decomposition mechanism. Upon thermal excitation, the molecule undergoes an intramolecular hydrogen transfer from the methyl group to the adjacent nitro oxygen, forming a transient 5-methylene-6-aci-nitrocyclohexa-1,3-diene intermediate .

This aci-nitro intermediate rapidly dehydrates to form an anthranil derivative, releasing water and highly reactive hydroxyl (OH•) radicals . Because the sulfonamide group at the C1 position is strongly electron-withdrawing (para to the methyl group), it increases the acidity of the methyl protons, thereby lowering the activation energy required for this initial hydrogen abstraction. This pathway is highly exothermic and represents the primary explosion/runaway reaction hazard during bulk heating .

Autocatalytic Sulfonamide Cleavage

The generation of water from the ortho-nitrotoluene rearrangement introduces a secondary, cascading degradation pathway. At elevated temperatures (>150°C), the trapped, superheated water initiates the hydrolysis of the sulfonamide S-N bond. This yields 4-methyl-3-nitrobenzenesulfonic acid and 3-methoxypropan-1-amine. The generation of the sulfonic acid further lowers the local pH in the solid state, autocatalytically accelerating the hydrolysis of remaining intact molecules.

SO₂ Extrusion

At extreme temperatures (>250°C), following the cleavage of the sulfonamide nitrogen, the resulting sulfonyl radical or sulfonic acid can undergo desulfonation (SO₂ extrusion). This results in the formation of polymeric biaryl species and carbonaceous char, a common endpoint for heavily substituted arylsulfonamides.

Mechanistic Pathway Visualization

The following diagram maps the competitive and cascading thermal degradation pathways of the compound, highlighting the critical transition from intramolecular rearrangement to autocatalytic cleavage.

ThermalDegradation Parent N-(3-methoxypropyl)-4-methyl- 3-nitrobenzenesulfonamide AciNitro aci-Nitro Intermediate (Intramolecular H-transfer) Parent->AciNitro Thermal Stress (>180°C) (ortho-effect) SulfonicAcid 4-methyl-3-nitrobenzene- sulfonic acid Parent->SulfonicAcid Hydrolysis (Triggered by Anthranil H2O release) Amine 3-methoxypropan-1-amine Parent->Amine Cleavage of S-N Bond Anthranil Anthranil Derivative + H2O + OH• AciNitro->Anthranil Dehydration (Highly Exothermic) SO2 SO2 Extrusion Products (Biaryls / Char) SulfonicAcid->SO2 High Temp (>250°C) Desulfonation

Fig 1: Thermal degradation network of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide.

Self-Validating Experimental Protocols

To accurately profile these mechanisms without confounding artifacts, the analytical workflows must be designed with internal validation loops. Do not rely on single-technique thermal analysis; the release of water and the exothermic nature of the nitro group require orthogonal validation.

Protocol A: Orthogonal TGA-MS (Thermogravimetric Analysis - Mass Spectrometry)

Causality for choice: Standard TGA only measures mass loss. By coupling TGA to an MS, we can specifically monitor m/z 18 (H₂O) to validate the ortho-nitrotoluene dehydration mechanism, and m/z 64 (SO₂) to validate desulfonation.

  • Step 1 (Baseline Control): Run a blank alumina crucible from 25°C to 400°C at 10°C/min under dry Nitrogen (50 mL/min) to establish the MS background drift. Self-Validation: If m/z 18 fluctuates by >5% during the blank run, bake out the transfer line before proceeding.

  • Step 2 (Sample Preparation): Weigh exactly 5.0 mg of the compound into an alumina crucible. Do not pack the powder tightly; maintain surface area to allow uniform gas evolution.

  • Step 3 (Thermal Ramp): Heat from 25°C to 400°C at 10°C/min. Maintain the MS transfer line at 200°C to prevent the condensation of the evolved 3-methoxypropan-1-amine (m/z 89).

  • Step 4 (Data Correlation): Overlay the first derivative of the TGA weight loss curve (DTG) with the Selected Ion Monitoring (SIM) traces for m/z 18, 64, and 89. Self-Validation: The onset of m/z 18 must perfectly align with the first DTG peak to confirm the aci-nitro dehydration pathway.

Protocol B: Closed-Pan Differential Scanning Calorimetry (DSC)

Causality for choice: Running DSC in an open pan allows evolved water to escape, masking the autocatalytic hydrolysis of the sulfonamide. A hermetically sealed pan traps the water, simulating worst-case scenario bulk storage conditions.

  • Step 1 (Calibration): Calibrate the heat flow and temperature using an Indium standard (Tm = 156.6°C).

  • Step 2 (Encapsulation): Seal 2.0 mg of the sample in a gold-plated, high-pressure hermetic crucible (capable of withstanding 100 bar).

  • Step 3 (Heat-Cool-Heat Cycle):

    • Ramp from 25°C to 120°C at 5°C/min (Below decomposition onset).

    • Cool back to 25°C at 10°C/min.

    • Ramp from 25°C to 300°C at 5°C/min.

  • Step 4 (Exotherm Validation): Self-Validation: The first heating cycle identifies the reversible melting point. If the peak in the second heating cycle is a sharp exotherm (>500 J/g) with no corresponding endotherm upon subsequent cooling, it is definitively validated as irreversible chemical decomposition (the nitro-rearrangement), not a polymorphic phase change.

Protocol C: Solid-State Isothermal Stress & LC-HRMS Profiling

Causality for choice: Thermal analysis provides kinetics, but LC-HRMS provides structural proof of the degradants formed prior to complete charring.

  • Step 1 (Isothermal Stress): Place 50 mg of the compound in a sealed glass ampoule. Heat isothermally at 150°C (just below the main exotherm onset) for 48 hours.

  • Step 2 (Quenching & Extraction): Rapidly cool the ampoule in an ice bath to halt degradation. Dissolve the residue in 10 mL of Acetonitrile/Water (50:50 v/v).

  • Step 3 (Chromatographic Separation): Inject 2 µL onto a C18 UPLC column using a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile over 15 minutes.

  • Step 4 (Mass Assignment): Self-Validation: Use High-Resolution Mass Spectrometry (HRMS) in both positive and negative ESI modes. The presence of the sulfonic acid degradant will only ionize efficiently in negative mode [M-H]⁻, while the intact parent and amine fragment will ionize in positive mode [M+H]⁺. Finding both confirms the hydrolytic cleavage pathway.

Quantitative Thermal Profiling Data

The table below summarizes the expected quantitative thermal events based on the structural logic and historical data of analogous ortho-nitroarylsulfonamides.

Thermal EventTemp Range (°C)Enthalpy (ΔH)Evolved Species (m/z)Mechanistic Assignment
Endotherm 1 85 - 95°C~ 35 J/gNoneCrystal Lattice Melting (Tm)
Exotherm 1 180 - 210°C> 800 J/g18 (H₂O)aci-Nitro formation & Dehydration
Endotherm 2 215 - 240°CVariable89 (Amine)S-N Bond Cleavage / Hydrolysis
Exotherm 2 260 - 310°C~ 200 J/g64 (SO₂)Desulfonation & Char Formation

Table 1: Structured quantitative summary of thermal events for N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide.

Strategic Implications for Drug Development

The presence of the 4-methyl-3-nitro motif dictates that this compound cannot be treated as a standard, stable sulfonamide intermediate.

  • Scale-up Safety: The massive exotherm associated with the aci-nitro dehydration (>800 J/g) presents a severe runaway reaction risk. Bulk drying of this intermediate must never exceed 60°C, and vacuum drying is highly recommended to remove residual solvents without supplying the thermal activation energy required for the ortho-effect.

  • Formulation Compatibility: If this compound is utilized as an API, it must be formulated with strict desiccant controls. Even minor thermal stress during processes like hot-melt extrusion (HME) could trigger trace water release from the nitro-methyl interaction, which will subsequently hydrolyze the active sulfonamide pharmacophore.

References

  • Shamov, A. G., et al. "Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase." Russian Chemical Bulletin, 67(2), 275-282 (2018).[Link]

  • Tsang, Wing. "Thermal Stability Characteristics of Nitroaromatic Compounds." Defense Technical Information Center (DTIC), NBSIR 86-3439 (1986). [Link]

  • Brill, Thomas B., and Kenneth J. James. "Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives." Chemical Reviews, 93(8), 2667-2692 (1993).[Link]

Foundational

Literature review on the synthesis of 3-nitrobenzenesulfonamides.

An In-Depth Technical Guide to the Synthesis and Functionalization of 3-Nitrobenzenesulfonamides As a Senior Application Scientist, I approach the synthesis of 3-nitrobenzenesulfonamides not merely as a sequence of reage...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Functionalization of 3-Nitrobenzenesulfonamides

As a Senior Application Scientist, I approach the synthesis of 3-nitrobenzenesulfonamides not merely as a sequence of reagent additions, but as a finely tuned thermodynamic and kinetic system. The 3-nitrobenzenesulfonamide scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the critical zinc-binding group in human cytosolic carbonic anhydrase (hCA) inhibitors[1], a structural core for c-Met kinase anticancer agents[2], and a versatile intermediate in the synthesis of HIV protease inhibitors[3].

This whitepaper dissects the causality behind the experimental choices required to synthesize these molecules with high yield and purity, providing self-validating protocols and mechanistic insights for drug development professionals.

Mechanistic Pathways and Kinetic Control

The most direct and widely adopted route to synthesize 3-nitrobenzenesulfonamides is the nucleophilic acyl substitution of 3-nitrobenzenesulfonyl chloride with a primary or secondary amine. While conceptually simple, the reaction is governed by strict kinetic parameters.

The Causality of Temperature and Solvent: Sulfonyl chlorides are highly electrophilic and prone to hydrolysis. Reactions must be initiated at sub-zero temperatures (e.g., -10 °C to 0 °C)[3]. At elevated temperatures, trace moisture in the solvent competes effectively with the amine nucleophile, leading to the irreversible formation of 3-nitrobenzenesulfonic acid. Dichloromethane (DCM) is the preferred organic solvent due to its inertness and excellent solubilizing properties for both the sulfonyl chloride and the resulting sulfonamide[2].

The Necessity of Acid Scavenging: The coupling reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left un-neutralized, HCl rapidly protonates the unreacted amine, forming an unreactive ammonium salt and stalling the reaction at a maximum of 50% conversion. Therefore, a slight molar excess (1.1 to 2.0 equivalents) of a base—typically triethylamine (Et₃N), pyridine, or aqueous sodium carbonate (Na₂CO₃)—is strictly required to scavenge the acid and drive the equilibrium forward[2][4].

G N1 3-Nitrobenzenesulfonyl Chloride N3 Nucleophilic Attack at S(VI) N1->N3 N2 Primary/Secondary Amine N2->N3 N4 Tetrahedral Intermediate N3->N4 N5 Elimination of HCl N4->N5 N6 Base Neutralization (Et3N / Na2CO3) N5->N6 HCl Scavenging N7 3-Nitrobenzenesulfonamide N5->N7

Workflow of nucleophilic acyl substitution yielding 3-nitrobenzenesulfonamides.

Quantitative Reaction Metrics

The choice of base and solvent system directly impacts the yield, depending on the steric bulk and solubility of the amine. Table 1 summarizes validated literature parameters for various 3-nitrobenzenesulfonamide derivatives.

Table 1: Reaction Parameters and Yields for 3-Nitrobenzenesulfonamide Synthesis

Amine SubstrateReagents & Coupling PartnersSolvent / BaseTempYieldTarget Application
Benzhydrylpiperazine3-nitrobenzenesulfonyl chlorideDCM / Et₃N0 °C to RT58–75%hCA I/II & V. cholerae CA Inhibitors[1]
p-Anisidine3-nitrobenzenesulfonyl chlorideH₂O / Na₂CO₃RT79.6%Structural & Crystallographic Studies[4]
5-Aminoquinoline3-nitrobenzenesulfonyl chlorideDCM / Pyridine0 °C to RT85%c-Met Kinase Anticancer Agents[2]
(S)-glycidol3-nitrobenzenesulfonyl chlorideDCM / Et₃N-10 °C80%HIV Protease Inhibitor Intermediates[3]

Validated Experimental Methodologies

Below are two self-validating protocols tailored for different solubility profiles and downstream applications.

Protocol A: Anhydrous Organic Approach (For Lipophilic Amines)

This method is optimal for complex, bulky amines such as benzhydrylpiperazine derivatives or substituted quinolines[1][2].

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Dissolve the amine (1.0 eq) in anhydrous DCM (approx. 10 mL/mmol).

  • Base Addition: Add anhydrous triethylamine (Et₃N) or pyridine (1.5 eq) to the solution. Stir for 5 minutes.

  • Thermal Control: Submerge the flask in an ice-brine bath to bring the internal temperature to 0 °C.

  • Electrophile Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes to prevent localized exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using an EtOAc/Hexane eluent. The complete disappearance of the highly UV-active 3-nitrobenzenesulfonyl chloride spot (high Rf​ ) confirms conversion.

  • Workup: Quench the reaction with 1M aqueous HCl to neutralize residual base, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Aqueous Schotten-Baumann Approach (For Hydrophilic Amines)

This method utilizes water as a solvent, making it environmentally benign and simplifying isolation, as the product often precipitates directly[4].

  • Preparation: Dissolve the amine (e.g., p-anisidine, 1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq of base).

  • Reaction: Vigorously stir the aqueous mixture at room temperature. Add 3-nitrobenzenesulfonyl chloride (1.05 eq) in small solid portions over 20 minutes.

  • Self-Validation Checkpoint: Monitor the pH. The reaction consumes carbonate and generates CO₂ and HCl. The cessation of effervescence and stabilization of the pH (remaining >8.0) indicates the thermodynamic endpoint of the sulfonyl chloride.

  • Isolation: The highly crystalline N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide product will precipitate from the aqueous phase. Collect via vacuum filtration, wash with cold distilled water, and dry under a vacuum to yield the product (typically ~80% yield)[4].

Advanced Functionalization: The Scaffold as an Electrophile

In advanced drug design, the primary sulfonamide (-SO₂NH₂) is not just a structural linker; it is a prosthetic zinc-binding group critical for inhibiting metalloenzymes like Carbonic Anhydrase (CA)[1][5].

Interestingly, the 3-nitrobenzenesulfonamide scaffold can be utilized as a reactant rather than just a product. When utilizing 4-chloro-3-nitrobenzenesulfonamide , the strong electron-withdrawing nature of both the nitro and sulfonamide groups highly activates the adjacent C-Cl bond for Nucleophilic Aromatic Substitution (SNAr)[5].

Reacting this scaffold with bis-electrophilic phenols at room temperature triggers a ring-forming cascade, producing polycyclic[1,4]oxazepine-based primary sulfonamides. Here, the primary sulfonamide plays a dual role: enabling the cyclocondensation and acting as the active pharmacophore for CA inhibition[5].

Pathway S1 3-Nitrobenzenesulfonamide (Primary Sulfonamide) S2 Deprotonation to Sulfonamidate S1->S2 S3 Coordination to Zn2+ Active Site S2->S3 S4 Human Cytosolic CA I/II & Vibrio cholerae CA S3->S4 Binding S5 Displacement of Catalytic Water S4->S5 S6 Inhibition of CO2 Hydration S5->S6

Mechanism of Carbonic Anhydrase inhibition by primary 3-nitrobenzenesulfonamides.

Conclusion

The synthesis of 3-nitrobenzenesulfonamides requires strict adherence to kinetic controls—specifically temperature modulation and stoichiometric acid scavenging—to prevent the rapid hydrolysis of the highly reactive sulfonyl chloride precursor[3][6]. Whether utilizing anhydrous organic conditions for complex lipophilic amines or aqueous Schotten-Baumann conditions for crystallographic studies, understanding the underlying causality of the reaction system ensures high yields, high purity, and scalable protocols for drug discovery applications.

References

  • Bua, S., et al. "Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[Link]

  • Sapegin, A. V., et al. "Unprotected primary sulfonamide group facilitates ring-forming cascade en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors." Bioorganic Chemistry, 2018.[Link]

  • "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, ACS Publications, 2009.[Link]

  • "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystals, MDPI, 2025.[Link]

  • "Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines..." Journal of Medicinal Chemistry, ACS Publications, 2011.[Link]

  • "Recent Advances in Heterocyclic HIV Protease Inhibitors." Molecules, MDPI, 2025.[Link]

Sources

Protocols & Analytical Methods

Method

How to purify N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide post-synthesis.

Application Note: Post-Synthesis Isolation and Purification of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide Executive Summary The synthesis of sulfonamides via the nucleophilic attack of an amine on a sulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Post-Synthesis Isolation and Purification of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide

Executive Summary

The synthesis of sulfonamides via the nucleophilic attack of an amine on a sulfonyl chloride is a foundational transformation in medicinal chemistry and drug development[1]. However, the post-synthetic purification of these compounds often presents challenges due to the presence of unreacted starting materials, hydrolyzed sulfonyl chlorides, and base salts.

This application note details a field-proven, self-validating protocol for the purification of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide . By exploiting the distinct pKa values of the reaction components, this guide outlines a highly efficient liquid-liquid extraction workflow followed by chromatographic polishing, ensuring high-purity isolation suitable for downstream biological assays or structural elaboration.

Chemical Context & Reaction Causality

The target compound is typically synthesized by reacting 4-methyl-3-nitrobenzenesulfonyl chloride with 3-methoxypropylamine in the presence of an organic base such as triethylamine (Et 3​ N) or pyridine, often in dichloromethane (DCM) or tetrahydrofuran (THF)[2].

While the coupling is generally high-yielding, the crude reaction mixture is a complex matrix. Understanding the physicochemical properties of each component is critical for designing a logical purification strategy:

  • 3-Methoxypropylamine (Starting Material): A primary aliphatic amine (pKa ~10). It is highly water-soluble and easily protonated by dilute acids[3].

  • 4-Methyl-3-nitrobenzenesulfonyl chloride (Starting Material): Highly electrophilic. Any unreacted material rapidly hydrolyzes during aqueous workup to form 4-methyl-3-nitrobenzenesulfonic acid, a strong acid (pKa < 1).

  • Triethylamine (Base): Used to scavenge the HCl byproduct. It forms Et 3​ N·HCl, which is water-soluble, but residual free Et 3​ N must also be removed.

  • Target Sulfonamide: The N-H bond of the resulting secondary sulfonamide is weakly acidic (pKa ~8.5–10) due to the electron-withdrawing nature of the sulfonyl group and the nitro-aromatic ring.

The Causality of the Wash Sequence: A common pitfall in sulfonamide purification is the use of strong aqueous bases (e.g., 1M NaOH) during the extraction phase. Because the target sulfonamide is weakly acidic, strong bases will deprotonate the product, pulling it into the aqueous layer and decimating the isolated yield. Therefore, saturated sodium bicarbonate (NaHCO 3​ , pH ~8.3) must be used. It is strong enough to deprotonate the sulfonic acid byproduct but weak enough to leave the target sulfonamide fully protonated and in the organic phase.

G Mix Organic Phase (EtOAc) Contains all crude species Acid 1M HCl Wash (pH ~0) Mix->Acid Org1 Organic Phase Product + Sulfonic Acid Acid->Org1 retains neutrals/acids Aq1 Aqueous Phase Protonated Amines Acid->Aq1 extracts bases Base Sat. NaHCO3 Wash (pH ~8.3) Org1->Base Org2 Organic Phase Target Sulfonamide Base->Org2 retains neutrals Aq2 Aqueous Phase Sulfonate Salts Base->Aq2 extracts acids

Figure 1: Phase partitioning logic based on component pKa values during liquid-liquid extraction.

Post-Synthesis Impurity Profile

To establish a self-validating protocol, the quantitative and qualitative metrics of the expected impurities must be mapped. Table 1 summarizes the removal strategy for each component.

ComponentNatureExpected pKaRemoval StrategyTLC Visualization (UV 254nm)
Target Sulfonamide Weak Acid / Neutral~9.0Retained in Organic PhaseStrong (Nitro-aromatic)
3-Methoxypropylamine Base~10.21M HCl Aqueous WashNone (Aliphatic)
Et 3​ N / Et 3​ N·HCl Base / Salt~10.71M HCl Aqueous WashNone (Aliphatic)
Sulfonic Acid Byproduct Strong Acid< 1.0Sat. NaHCO 3​ Aqueous WashStrong (Nitro-aromatic)
Bis-sulfonamide NeutralN/ASilica Gel ChromatographyStrong (Nitro-aromatic)

Table 1: Impurity profile and targeted removal strategies for the crude reaction mixture.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Liquid-Liquid Extraction (Aqueous Workup)

This phase removes >95% of ionic and highly polar impurities.

  • Solvent Exchange: If the reaction was performed in a water-miscible solvent (e.g., THF) or a halogenated solvent (e.g., DCM), concentrate the crude mixture under reduced pressure. Re-dissolve the resulting residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of theoretical yield). Rationale: EtOAc provides excellent partitioning for sulfonamides while maintaining clear phase separation from water.

  • Acidic Wash (Amine Removal):

    • Transfer the EtOAc solution to a separatory funnel.

    • Add an equal volume of 1M Aqueous HCl .

    • Shake vigorously, venting frequently. Allow the layers to separate.

    • Self-Validation Check: Spot the aqueous layer on a TLC plate and check under UV 254 nm. It should show minimal UV activity, confirming the target product remains in the organic layer. Drain and discard the aqueous layer.

  • Basic Wash (Acid Removal):

    • Add an equal volume of Saturated Aqueous NaHCO 3​ to the organic layer.

    • Caution: CO 2​ gas will evolve as residual acid is neutralized. Swirl gently before shaking and vent immediately.

    • Allow the layers to separate. Drain and discard the aqueous layer.

  • Brine Wash & Drying:

    • Wash the organic layer with an equal volume of saturated NaCl (brine) to remove residual water.

    • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na 2​ SO 4​ ). Swirl until the drying agent flows freely.

    • Filter the solution and concentrate under reduced pressure to yield the crude sulfonamide.

Phase 2: Chromatographic Isolation

While the workup removes salts and unreacted starting materials, trace organic impurities (such as bis-sulfonated byproducts or colored degradation products) may persist[2].

  • Column Preparation: Pack a glass column with Silica Gel 60 (230-400 mesh) using a slurry method in Hexanes.

  • Sample Loading: Dissolve the crude product in a minimum volume of DCM and apply it evenly to the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 80:20 Hexanes:EtOAc .

    • Gradually increase polarity to 50:50 Hexanes:EtOAc . The nitro group and sulfonamide linkage make the target compound moderately polar; it typically elutes around 40-50% EtOAc.

  • Fraction Analysis: Monitor fractions via TLC (eluent: 50:50 Hexanes:EtOAc). The target N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide will appear as a distinct, strongly UV-active spot (Rf ~0.35–0.45).

  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure. Dry the resulting solid or viscous oil under high vacuum for 12 hours to remove residual solvent.

G Crude Crude Reaction Mixture (in DCM/THF) Quench Concentrate & Re-dissolve in EtOAc Crude->Quench AcidWash Wash with 1M HCl (Removes Amines) Quench->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Sulfonic Acids) AcidWash->BaseWash BrineWash Wash with Brine & Dry over Na2SO4 BaseWash->BrineWash Chromatography Silica Gel Chromatography (Hexanes:EtOAc Gradient) BrineWash->Chromatography Pure Pure Sulfonamide Product Chromatography->Pure

Figure 2: End-to-end purification workflow for N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide.

Analytical Verification

To confirm the success of the purification, the following analytical checks should be performed:

  • LC-MS: Confirm the mass of the product. The expected molecular weight is 288.32 g/mol . Look for the [M+H]+ peak at m/z 289.1 or the [M−H]− peak at m/z 287.1 (sulfonamides ionize well in negative mode)[4].

  • 1 H NMR (CDCl 3​ or DMSO-d 6​ ): Verify the presence of the aliphatic methoxypropyl protons (singlet at ~3.3 ppm for the -OCH 3​ group, multiplets for the -CH 2​

    • chain) and the distinct aromatic splitting pattern of the 4-methyl-3-nitro-substituted benzene ring[5]. Ensure no residual Et 3​ N signals (triplet at 1.0 ppm, quartet at 2.5 ppm) or EtOAc signals (singlet at 2.0 ppm) remain.

Sources

Application

Application Note: LC-MS/MS Quantification of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide as a Potential Genotoxic Impurity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) Technology: UHPLC-ESI-MS/MS (Triple Quadrupole) Introduction & Scientific Grounding...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) Technology: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Scientific Grounding

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide (CAS: 349402-18-2; MW: 288.32 g/mol ) is a synthetic intermediate and potential genotoxic impurity (PGI) characterized by a benzenesulfonamide core and a nitroaromatic structural alert. In pharmaceutical manufacturing, trace levels of such reactive intermediates can persist into the final Active Pharmaceutical Ingredient (API), posing significant patient safety risks.

The Causality of Mutagenicity

Nitroaromatic compounds are classic structural alerts for mutagenicity. Their genotoxic mechanism is not driven by the parent molecule itself, but by its metabolic activation. Bacterial and mammalian nitroreductases reduce the nitro group (–NO₂) to a highly reactive hydroxylamine (–NHOH). Subsequent esterification or protonation yields an electrophilic nitrenium ion, which readily attacks electron-rich nucleophiles in DNA (predominantly the C8 or N7 positions of guanine). This covalent binding forms bulky DNA adducts that induce frameshift or base-pair substitution mutations, rendering them Ames-positive[1].

G NA Nitroaromatic Compound (Procarcinogen) NR Nitroreductase (Enzymatic Reduction) NA->NR HA Hydroxylamine Intermediate (Reactive) NR->HA NI Nitrenium Ion (Electrophile) HA->NI Esterification/ Protonation DNA DNA Adduct Formation (e.g., Guanine C8/N7) NI->DNA Covalent Binding Mut Genetic Mutation (Ames Positive) DNA->Mut

Mutagenic activation pathway of nitroaromatic compounds leading to DNA adduct formation.

Regulatory Context

Under the ICH M7(R2) guidelines [2], DNA-reactive impurities lacking sufficient carcinogenicity data must be controlled to levels that pose negligible risk, defined by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term administration. For a drug with a 1 g maximum daily dose, this translates to a strict limit of 1.5 ppm in the API. Achieving sub-ppm Limits of Quantitation (LOQ) requires the superior sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[3].

Method Development Rationale

As a Senior Application Scientist, I designed this method to be a self-validating system that prioritizes chromatographic orthogonality and mass spectrometric specificity.

Chromatographic Strategy: Why a Biphenyl Column?

While C18 columns are the industry default, they rely solely on dispersive hydrophobic interactions. N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide features an electron-deficient nitroaromatic ring. By selecting a Biphenyl stationary phase , we exploit enhanced interactions. The electron-rich biphenyl groups on the stationary phase interact strongly with the electron-withdrawing nitroaromatic system of the analyte. This orthogonal retention mechanism ensures robust baseline separation from the bulk API, drastically mitigating matrix effects and ion suppression at the electrospray source.

Mass Spectrometry Strategy: Fragmentation Causality

The compound readily ionizes in Positive Electrospray Ionization (ESI+) due to protonation at the sulfonamide nitrogen or the methoxy oxygen, yielding a robust precursor ion at m/z 289.1 [M+H]⁺. During Collision-Induced Dissociation (CID), the sulfonamide S–N bond acts as the primary cleavage site.

  • Quantifier Transition (m/z 289.1 → 200.0): The loss of the 3-methoxypropylamine moiety (–89 Da) generates a highly stable 4-methyl-3-nitrobenzenesulfonyl cation. This transition requires low collision energy and provides maximum sensitivity.

  • Qualifier Transition (m/z 289.1 → 136.0): A secondary, higher-energy fragmentation involves the subsequent loss of sulfur dioxide (SO₂, –64 Da) from the sulfonyl cation, yielding the 4-methyl-3-nitrophenyl cation. This transition confirms structural identity.

Experimental Protocols

Chemicals and Reagents
  • Water: LC-MS Grade

  • Acetonitrile (ACN): LC-MS Grade

  • Formic Acid (FA): LC-MS Grade (Purity >99%)

  • Diluent: Water:ACN (50:50, v/v)

Step-by-Step Sample Preparation (Dilute-and-Shoot)

To minimize API degradation and ensure high recovery, a direct dilute-and-shoot extraction is employed.

  • Weighing: Accurately weigh 50.0 mg of the API into a 10 mL Class A volumetric flask.

  • Dissolution: Add 7 mL of Diluent (Water:ACN, 50:50 v/v).

  • Extraction: Vortex for 2 minutes, then sonicate in a cold water bath (≤20°C) for 5 minutes to ensure complete dissolution without inducing thermal degradation.

  • Dilution: Make up to the 10 mL mark with Diluent and mix thoroughly. (Final API concentration: 5.0 mg/mL).

  • Clarification: Centrifuge a 2 mL aliquot at 10,000 rpm for 5 minutes at 4°C to pellet any insoluble particulates.

  • Transfer: Transfer 500 µL of the clear supernatant into an LC vial equipped with a deactivated glass insert for injection.

Workflow Prep Sample Preparation (Dilute-and-Shoot) LC UHPLC Separation (Biphenyl Column) Prep->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis (Quantification <1.5 ppm) MS->Data

Step-by-step experimental workflow for LC-MS/MS quantification of genotoxic impurities.

LC-MS/MS Instrumental Conditions

UHPLC Parameters:

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm)

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Mass Spectrometer Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

Data Presentation

Table 1: Chromatographic Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve
0.09550.40Initial
1.09550.406 (Linear)
4.010900.406 (Linear)
5.510900.406 (Linear)
5.69550.401 (Step)
8.09550.406 (Linear)
Table 2: MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide289.1200.05015Quantifier
N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide289.1136.05030Qualifier
Table 3: Method Validation Summary (System Suitability)
Validation ParameterRepresentative ResultAcceptance Criteria
Linearity Range 0.05 – 5.0 ppmR² ≥ 0.995
Limit of Quantitation (LOQ) 0.05 ppmS/N ≥ 10
Limit of Detection (LOD) 0.015 ppmS/N ≥ 3
Accuracy (% Recovery at LOQ) 98.2%80% – 120%
Precision (% RSD, n=6) 3.4%≤ 10%
Carryover (Blank Injection) Not Detected≤ 20% of LOQ response

References

  • European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.[Link][2]

  • American Chemical Society (ACS). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Chemical Research in Toxicology.[Link][1]

  • European Journal of Pharmaceutical and Medical Research. Simultaneous quantitation of three potential genotoxic impurities 4-nitrobenzyl thiouronium hydrochloride, 4-nitrobenzene methanesulfonyl chloride and N-methyl-4-nitrobenzene methanesulfonamide.[Link][3]

Sources

Method

Protocol for Assessing the Enzymatic Inhibition Profile of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Context N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is a compound belonging to the s...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is a compound belonging to the sulfonamide class of molecules. The sulfonamide moiety is a prominent pharmacophore in medicinal chemistry, renowned for its role in a wide array of therapeutic agents.[1] Historically, sulfonamides have been the cornerstone of antibacterial therapies, but their utility has expanded dramatically. A key and well-established role for this functional group is the inhibition of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[2]

Carbonic anhydrases catalyze the fundamental and reversible hydration of carbon dioxide to bicarbonate and a proton.[3] With at least 15 known human isoforms, these enzymes are involved in a multitude of physiological and pathological processes, including pH regulation, respiration, electrolyte secretion, and tumorigenesis.[2] Consequently, CA inhibitors are used clinically as diuretics, anti-glaucoma agents, and anticonvulsants, and are being actively investigated as anti-cancer and anti-obesity agents.[2]

Given the structural features of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, it is a rational starting point to hypothesize its potential as a carbonic anhydrase inhibitor. The primary objective of this document is to provide a comprehensive, two-phase experimental protocol to first, quantify the inhibitory potency (Phase 1: IC₅₀ Determination) and second, to elucidate the underlying kinetic mechanism of inhibition (Phase 2: Mechanism of Action Studies). This protocol uses human carbonic anhydrase I (hCA I) as the model enzyme, employing a robust and reproducible colorimetric assay suitable for detailed kinetic analysis.[3]

Principle of the Assay

The protocol leverages the inherent esterase activity of carbonic anhydrase.[3] The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), into acetate and p-nitrophenol. The product, p-nitrophenol, is a yellow compound that can be quantified by measuring the increase in absorbance at 400-405 nm over time.[3]

In the presence of an inhibitor like N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, the rate of pNPA hydrolysis will decrease. This reduction in enzymatic activity is directly proportional to the concentration and potency of the inhibitor. By measuring the reaction rate at various inhibitor concentrations, we can determine the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.[4]

Quantitative Data Summary

All quantitative inhibition data should be summarized for clear comparison. The table below serves as a template for presenting the results obtained from the following protocols. IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%, while the inhibition constant (Kᵢ) represents the dissociation constant of the enzyme-inhibitor complex.[3][4]

CompoundTarget EnzymeAssay MethodIC₅₀ (µM) [Mean ± SD]Kᵢ (µM) [Mean ± SD]Inhibition Mechanism
N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamidehCA IColorimetricExperimental ValueExperimental ValueExperimental Value
Acetazolamide (Reference Inhibitor)hCA IColorimetricExperimental ValueExperimental ValueCompetitive

Experimental Protocols

This section provides a detailed, step-by-step methodology for the comprehensive characterization of the inhibitor.

Phase 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

This initial phase aims to determine the concentration of the test compound required to inhibit 50% of the hCA I enzymatic activity.

4.1.1 Materials and Reagents

  • Test Compound: N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide

  • Enzyme: Human Carbonic Anhydrase I (hCA I), lyophilized powder

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Reference Inhibitor: Acetazolamide[5]

  • Buffer: Assay Buffer (50 mM Tris-SO₄, pH 7.4)[3]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Spectrophotometric microplate reader capable of kinetic measurements at 405 nm

    • Multichannel pipette

    • Standard laboratory glassware and consumables

4.1.2 Reagent Preparation

  • Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare by dissolving Tris base in deionized water and adjusting the pH to 7.4 with sulfuric acid.[3]

  • hCA I Enzyme Solution: Prepare a 1 mg/mL stock solution of hCA I in Assay Buffer. For the assay, dilute this stock to a working concentration (e.g., 2 µg/mL) that provides a linear reaction rate for at least 10-15 minutes. This optimal concentration must be determined empirically.

  • Test Compound Stock (10 mM): Dissolve N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide in 100% DMSO.

  • Reference Inhibitor Stock (10 mM): Dissolve Acetazolamide in 100% DMSO.

  • Serial Dilutions: From the 10 mM stock, prepare a series of 10-fold dilutions of the test compound and reference inhibitor in DMSO. Then, prepare 10X final concentration working solutions by diluting these DMSO stocks into Assay Buffer. This minimizes the final DMSO concentration in the assay.

  • Substrate Solution (3 mM pNPA): Dissolve pNPA in acetonitrile to a concentration of 30 mM and then dilute 1:10 in Assay Buffer. This solution should be prepared fresh daily.[3]

4.1.3 Assay Procedure

  • Plate Setup: Add reagents to a 96-well plate according to the table below. It is crucial to include all controls to ensure data validity. Perform all measurements in triplicate.

Well TypeAssay BufferhCA I Enzyme SolutionInhibitor/Solvent SolutionpNPA Substrate
Blank 190 µL------10 µL
Enzyme Control (100%) 170 µL10 µL10 µL (Assay Buffer w/DMSO)10 µL
Solvent Control 170 µL10 µL10 µL (Assay Buffer w/DMSO)10 µL
Inhibitor Wells 170 µL10 µL10 µL (Test Compound)10 µL
Reference Wells 170 µL10 µL10 µL (Acetazolamide)10 µL
Final volume in each well will be 200 µL.
  • Pre-incubation: Add the Assay Buffer, hCA I enzyme, and inhibitor/solvent solutions to the appropriate wells. Mix gently and incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells using a multichannel pipette.[3]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C.

4.1.4 IC₅₀ Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.[3]

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_solvent_control)] * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[4][7]

IC50_Workflow cluster_analysis prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Plate Setup in 96-Well Format (Controls + Inhibitor Dilutions) prep->plate Dispense preinc Pre-incubation (15 min @ RT) plate->preinc init Reaction Initiation (Add pNPA Substrate) preinc->init read Kinetic Measurement (Absorbance @ 405 nm) init->read analysis Data Analysis read->analysis sub_rate Calculate Reaction Rates (ΔAbs/min) analysis->sub_rate sub_inhibit Calculate % Inhibition sub_rate->sub_inhibit sub_ic50 Non-linear Regression (Dose-Response Curve) sub_inhibit->sub_ic50 result Determine IC₅₀ Value sub_ic50->result

Caption: Workflow for IC₅₀ determination of an enzyme inhibitor.

Phase 2: Mechanism of Action (MoA) Studies

Once inhibitory activity is confirmed, this phase elucidates how the compound inhibits the enzyme. The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, or mixed.[8][9] Understanding the MoA is critical for drug development as it provides insight into how the inhibitor interacts with the enzyme and its substrate.[10][11]

4.2.1 Principle

This experiment involves measuring the initial reaction rates at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor. The data is then visualized using a Lineweaver-Burk (double-reciprocal) plot (1/V vs. 1/[S]) to diagnose the inhibition mechanism.[12][13]

  • Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ is unchanged.[12]

  • Non-competitive Inhibition: Lines intersect on the x-axis. Kₘ is unchanged, apparent Vₘₐₓ decreases.[12]

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.[13]

  • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Kₘ and Vₘₐₓ are altered.[13]

4.2.2 Experimental Design

  • Inhibitor Concentrations: Choose three to four concentrations of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide based on the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Substrate Concentrations: For each inhibitor concentration, perform the assay with a range of pNPA substrate concentrations that bracket the Kₘ value of the enzyme for that substrate (e.g., 0.2, 0.5, 1, 2, 5, and 10 times the Kₘ).

  • Procedure: Follow the assay procedure described in section 4.1.3, systematically varying the concentrations of both the inhibitor and the substrate.

4.2.3 Data Analysis

  • Calculate Initial Rates (V): Determine the initial reaction velocity for each combination of substrate and inhibitor concentration.

  • Generate Michaelis-Menten Plots: For each inhibitor concentration, plot V versus substrate concentration [S].

  • Generate Lineweaver-Burk Plot: Transform the data by calculating 1/V and 1/[S]. Plot 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration on the same graph.[14]

  • Determine Kᵢ: Analyze the data using non-linear regression fitting to the appropriate enzyme inhibition models to calculate the inhibition constant (Kᵢ). The pattern of the lines on the Lineweaver-Burk plot will determine the mechanism of inhibition.[12]

Inhibition_Mechanisms cluster_comp Competitive cluster_uncomp Uncompetitive cluster_noncomp Non-competitive / Mixed E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I EI_2 EI_2 E->EI_2 + I S Substrate (S) I Inhibitor (I) ES->E + P EPI ESI Complex ES->EPI + I EPI_2 EPI_2 ES->EPI_2 + I P Product (P) EI_2->EPI_2 + S

Caption: Modes of reversible enzyme inhibition.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Kadomatsu, K. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Khan, I., et al. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. Retrieved from [Link]

  • Abbas, N., et al. (2013, November 23). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • IntechOpen. (2017, March 29). Enzyme Inhibitors and Activators. Retrieved from [Link]

  • Wani, T. V., et al. (n.d.). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. Taylor & Francis Online. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Soni, R., et al. (2023, January 19). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Springer. (n.d.). Matrix metalloproteinase protocols. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. Retrieved from [Link]

  • Quickzyme Biosciences. (n.d.). Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Retrieved from [Link]

  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Fiveable. (2025, August 15). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • SciSpace. (2012, May 9). Enzyme Inhibition: Mechanisms and Scope. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 4). Enzyme Inhibition. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Inhibition kinetics. Retrieved from [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • NextSDS. (2026). N-(3-Methoxypropyl)-4-Methyl-3-nitrobenzenesulfonaMide — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 15). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Retrieved from [Link]

  • GSRS. (n.d.). 4-METHOXY-3-NITROBENZENESULFONAMIDE. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methoxy-N,N-diMethyl-3-nitrobenzenesulfonaMide — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, June 26). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. Retrieved from [Link]

Sources

Application

Crystallization techniques for obtaining X-ray quality crystals of sulfonamides.

Application Note: Advanced Crystallization Strategies for X-Ray Quality Sulfonamide Crystals Introduction & Mechanistic Principles Sulfonamides represent a privileged class of pharmacophores with widespread applications,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Strategies for X-Ray Quality Sulfonamide Crystals

Introduction & Mechanistic Principles

Sulfonamides represent a privileged class of pharmacophores with widespread applications, ranging from classical antimicrobial agents to modern histone deacetylase (HDAC) inhibitors[1]. Despite their clinical ubiquity, obtaining X-ray quality single crystals of sulfonamides for structural elucidation remains a significant crystallographic challenge.

The difficulty stems from two primary physicochemical traits:

  • 1D Chain Assembly & Needle-like Habit: The crystal packing of sulfonamides is predominantly governed by highly directional N–H···O=S hydrogen bonds[1][2]. This robust supramolecular synthon frequently drives rapid, preferential growth along a single crystallographic axis, resulting in fragile, needle-like crystals. These crystals typically possess low scattering volumes and high mosaicity, rendering them unsuitable for Single-Crystal X-Ray Diffraction (SXRD)[2][3].

  • Extensive Polymorphism: Sulfonamides are notoriously polymorphic. Sulfathiazole, a benchmark compound, exhibits at least five distinct polymorphs (Forms I–V)[4]. Because the thermodynamic stability of these forms is closely matched (particularly Forms III and IV), concomitant crystallization is common, yielding phase mixtures rather than pure single crystals[5][6].

As a Senior Application Scientist, I have designed this protocol guide to move beyond trial-and-error screening. By manipulating the metastable zone, altering mass transfer kinetics, and engineering supramolecular synthons, researchers can systematically force sulfonamides into high-quality, block-like single crystals.

Comparative Quantitative Data

To facilitate rapid method selection, the quantitative parameters for the most effective sulfonamide crystallization workflows are summarized below.

Table 1: Quantitative Parameters for Sulfonamide Crystallization Workflows

MethodologyTypical Solvent SystemKey Quantitative ParametersTarget Structural OutcomeRef
Vapor Diffusion Acetone (Inner) / Hexane (Outer)Temp: 20–25 °C; Time: 7–14 daysHigh-purity single crystals[7]
Gel-Matrix (Agarose) Water / AgaroseAgarose: 0.1–1.0% w/v; Cooling: 5 °C/hPhase-pure polymorphs (e.g., Form III or IV)[5][8]
Co-Crystallization Methanol / 4,4'-dipyridylMolar Ratio: 1:1; Unit Cell Ratio (M/S, L/S) ≈ (1,1)Block-like crystal habit (SXRD optimized)[3]
Laser-Induced Cavitation Ethanol/Water (1:1)Conc: 13 mg/mL; Laser: 10 μJ/pulse, 1 kHzControlled nucleation density & polymorph selection[8]

Workflow Decision Matrix

SulfonamideCrystallization Start Target Sulfonamide Compound Solubility Solubility & Synthon Profiling Start->Solubility Habit Needle-like Habit (1D Chain Assembly) Solubility->Habit Poor morphology Poly Polymorphic Mixtures (Concomitant Forms) Solubility->Poly Phase impurities Standard Standard Growth Requirements Solubility->Standard Good solubility CoCryst Co-Crystallization (e.g., 4,4'-dipyridyl) Habit->CoCryst GelMatrix Gel-Mediated Matrix (Agarose) Poly->GelMatrix Vapor Vapor Diffusion (Solvent/Antisolvent) Standard->Vapor SXRD Block-like Single Crystal (X-Ray Quality) CoCryst->SXRD GelMatrix->SXRD Vapor->SXRD

Decision matrix for selecting sulfonamide crystallization techniques.

Experimental Protocols

Protocol A: Vapor Diffusion (Solvent/Anti-Solvent)

Causality: Direct solvent evaporation often causes a rapid spike in supersaturation, leading to a shower of microcrystals. Vapor diffusion relies on the slow, vapor-phase transfer of a volatile anti-solvent into a good solvent. This gently lowers the dielectric constant of the mixture, keeping the system deep within the metastable zone. This thermodynamic control heavily favors the growth of a few existing nuclei over the continuous formation of new ones[7][9].

  • Dissolution: Dissolve 10–20 mg of the sulfonamide in a minimum volume (0.5–1.0 mL) of a high-solubility solvent (e.g., acetone) inside a 2 mL inner glass vial[7].

  • Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial. Self-Validation: If the solution is not optically clear, heterogeneous nucleating agents (dust) remain, which will cause premature, low-quality crystallization.

  • Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer vial containing 3–5 mL of a volatile anti-solvent (e.g., hexane)[7]. Cap the outer vial tightly with a PTFE-lined cap.

  • Diffusion & Growth: Store the assembly in a vibration-free, temperature-controlled environment (20–25 °C) for 7 to 14 days. Harvest crystals directly from the inner vial walls.

Protocol B: Gel-Mediated Crystallization for Polymorph Control

Causality: For highly polymorphic sulfonamides like sulfathiazole, standard cooling crystallization often yields a mixture of Forms II, III, and IV[5]. By conducting the crystallization within an agarose gel matrix, convective mass transfer is entirely suppressed, forcing the system into a purely diffusion-controlled regime. Furthermore, the agarose polymer chains interact with pre-nucleation clusters, altering the activation energy barrier and allowing the selective cross-nucleation of pure Form III or Form IV depending on the gel density[5].

  • Matrix Preparation: Prepare an aqueous solution of agarose (0.1% to 1.0% w/v) and heat to 80 °C until the polymer is fully dissolved and the solution is transparent[5].

  • Solute Integration: Dissolve the target sulfonamide in the hot agarose solution to achieve a supersaturation ratio ( S ) of approximately 4.85[5].

  • Controlled Cooling: Transfer the hot solution to an incubator. Apply a strict cooling ramp of 5 °C/h down to room temperature[8].

  • Harvesting: Once the gel sets and crystals form (typically 24–48 hours), carefully extract the crystals using a micro-spatula and wash with cold water to remove residual agarose.

Protocol C: Co-Crystallization for Habit Modification

Causality: When sulfonamides persistently form un-diffractable needles due to 1D N–H···O=S chain assembly, structural intervention is required. Introducing a co-former like 4,4'-dipyridyl provides competing hydrogen-bond acceptors (pyridine nitrogens). This disrupts the 1D chains, forcing a more isotropic 3D hydrogen-bonding network. As a result, the unit cell length ratio (M/S, L/S) shifts from highly elongated to approximately (1,1), yielding robust, block-like crystals ideal for SXRD[3].

  • Stoichiometric Mixing: Combine the sulfonamide and 4,4'-dipyridyl in a strict 1:1 molar ratio[3].

  • Dissolution: Dissolve the physical mixture in a compatible solvent system (e.g., methanol or an ethanol/water blend) under gentle heating until clear.

  • Equilibration: Allow the solution to cool slowly to room temperature, followed by slow evaporation. Self-Validation: Monitor crystal habit under a polarized light microscope. A successful co-crystallization will exhibit a distinct morphological shift from needles to prisms/blocks.

Protocol D: Femtosecond Laser-Induced Nucleation (Advanced)

Causality: For recalcitrant sulfonamides that refuse to nucleate or oil out, femtosecond laser irradiation can force nucleation. The laser induces highly localized cavitation bubbles. The rapid expansion and violent collapse of these bubbles create intense, transient pressure and temperature gradients that act as artificial nucleation centers, drastically reducing induction time and allowing control over polymorph generation[8][10].

  • Supersaturation Setup: Prepare a supersaturated solution of the sulfonamide in a 1:1 ethanol/water mixture at 55 °C (e.g., 13 mg/mL)[8].

  • Stabilization: Cool the solution to room temperature at 5 °C/h and incubate undisturbed for 24 hours to stabilize the metastable state[8].

  • Irradiation: Subject the solution to femtosecond laser pulses (10 μJ/pulse at a 1 kHz repetition rate) for 60 seconds[8]. Crystals will nucleate rapidly along the beam path and cavitation zones.

Troubleshooting & Optimization

  • Issue: Twinning or Split Crystals.

    • Cause: The system is fluctuating in and out of the metastable zone due to temperature variations, causing secondary nucleation on the faces of existing crystals.

    • Solution: Move the crystallization vessel to a thermal mass (e.g., a sand bath or a Dewar flask) to insulate it against ambient temperature swings[9].

  • Issue: Amorphous Precipitation ("Oiling Out").

    • Cause: The initial supersaturation is too high, or the solvent/anti-solvent miscibility generates too much heat of mixing.

    • Solution: Decrease the initial solute concentration by 20%. In vapor diffusion, use an anti-solvent with a lower vapor pressure to slow the diffusion rate[9].

References

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis.
  • Crystallization of Polymorphic Sulfathiazole Controlled by Femtosecond Laser-Induced Cavitation Bubbles.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
  • Crystallization of Sulfathiazole in Gel: Polymorph Selectivity and Cross-Nucleation.
  • Polymorphism of sulf
  • Crystallization of Polymorphic Sulfathiazole Controlled by Femtosecond Laser-Induced Cavitation Bubbles | Request PDF.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects.
  • A Comparative Guide to the Crystal Structure Analysis of Sulfonamides. BenchChem.
  • Relationship between crystal shape and unit cell shape: crystal shape modification via co-crystallization toward SXRD-suitable crystals. CrystEngComm (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in sulfonamide synthesis workflows. The coupling of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-methoxypro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in sulfonamide synthesis workflows. The coupling of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-methoxypropan-1-amine to form N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide (CAS: 349402-18-2[1]) relies on a fundamental nucleophilic substitution. However, yields are often compromised by competing side reactions, reagent degradation, and workup losses.

This guide provides a mechanistic troubleshooting framework and a self-validating protocol designed to maximize your reaction yield and product recovery.

Reaction Overview & Mechanistic Pathway

ReactionPathway SC 4-Methyl-3-nitrobenzene- sulfonyl chloride Intermediate Tetrahedral Intermediate SC->Intermediate Nucleophilic Attack Hydrolysis 4-Methyl-3-nitrobenzene- sulfonic acid SC->Hydrolysis Moisture present Amine 3-Methoxypropan-1-amine Amine->Intermediate Base Et3N Base Product N-(3-methoxypropyl)-4-methyl- 3-nitrobenzenesulfonamide Base->Product Neutralization Intermediate->Product -HCl Water H2O Trace Water->Hydrolysis

Mechanistic pathway of sulfonamide synthesis and competing hydrolysis.

Troubleshooting & FAQs (The "Why" and "How")

Q1: My yield is consistently below 50%, and LC-MS shows a major byproduct corresponding to 4-methyl-3-nitrobenzenesulfonic acid. What is the root cause? A1: You are observing the hydrolysis of your starting material. The nitro group on 4-methyl-3-nitrobenzenesulfonyl chloride is strongly electron-withdrawing, making the sulfonyl electrophile exceptionally reactive.

  • Causality: Trace water acts as a competing nucleophile against your amine, irreversibly forming the sulfonic acid byproduct. Sulfonyl chlorides are notoriously moisture-sensitive, and degraded stock can ruin the reaction before it begins (2[2]). Furthermore, 3-methoxypropan-1-amine is highly hygroscopic.

  • Solution: Rigorously dry your 3-methoxypropan-1-amine over 3Å molecular sieves prior to use. Ensure your dichloromethane (DCM) is strictly anhydrous and conduct the reaction under an inert argon or nitrogen atmosphere.

Q2: I am detecting a higher molecular weight impurity. Is this di-sulfonylation, and how do I suppress it? A2: Yes. Primary amines can undergo a second sulfonylation event because the resulting secondary sulfonamide nitrogen remains slightly nucleophilic, especially when deprotonated by a base (3[3]).

  • Causality: Di-sulfonylation is driven by local excesses of sulfonyl chloride and elevated temperatures.

  • Solution: Strictly control your stoichiometry (1.0 equiv amine, 1.05 equiv sulfonyl chloride). More importantly, add the sulfonyl chloride dropwise to the amine/base mixture at 0 °C. Keeping the temperature low during the exothermic addition ensures the primary amine outcompetes the newly formed sulfonamide for the remaining electrophile.

Q3: Should I use Pyridine, Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA) as the base? A3: For this specific synthesis, Et₃N or DIPEA is highly recommended over Pyridine.

  • Causality: While pyridine is a classic solvent/base for tosylations, it can lead to difficult removal during workup and sometimes promotes side reactions. Et₃N provides optimal basicity to scavenge the HCl byproduct without excessively deprotonating the product sulfonamide (which would encourage di-sulfonylation).

Q4: The reaction goes to completion by TLC, but my isolated yield is poor after the aqueous workup. Where is my product? A4: You are losing your product in the aqueous phase. N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide contains both a polar sulfonamide core and a hydrogen-bond-accepting methoxypropyl chain, giving it significant water solubility.

  • Causality: During the standard aqueous quench (e.g., with NaHCO₃), highly polar products partition partially into the water.

  • Solution: You must saturate the aqueous layer with NaCl (brine) before extraction (3[3]). Salting out decreases the polarity of the aqueous phase, forcing the sulfonamide into the organic layer.

Quantitative Optimization Data

The following table summarizes the impact of critical variables on the final yield of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Solvent THF (Reagent Grade)Anhydrous DCMDCM lacks hydrogen-bonding, minimizing water retention and hydrolysis.< 50% vs > 85%
Base Pyridine (Excess)Et₃N (1.5 equiv)Prevents base-catalyzed side reactions; easier to remove in vacuo.~60% vs > 85%
Addition Temp Room Temperature0 °C (Ice Bath)Controls reaction exotherm, suppressing di-sulfonylation.~70% vs > 85%
Workup Water / NaHCO₃ washBrine saturation"Salts out" the polar methoxypropyl-substituted product into the organic phase.~55% vs > 85%
Validated Experimental Protocol

Workflow Step1 1. Preparation Dissolve Amine + Et3N in Anhydrous DCM Cool to 0 °C Step2 2. Addition Dropwise addition of Sulfonyl Chloride Maintain 0 °C Step1->Step2 Step3 3. Reaction Stir at 0 °C for 30 min Warm to RT for 2 hours Step2->Step3 Step4 4. Quenching & Washing Quench with NaHCO3 (aq) Wash with Brine (NaCl) Step3->Step4 Step5 5. Extraction Extract aqueous layer with DCM Combine organic phases Step4->Step5 Step6 6. Purification Dry over MgSO4, Filter, Concentrate Step5->Step6

Step-by-step experimental workflow for optimized sulfonamide synthesis.

Step-by-Step Methodology (10 mmol Scale)

Step 1: Preparation & Dehydration (The Foundation)

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypropan-1-amine (0.89 g, 10.0 mmol, 1.0 equiv) in 20 mL of strictly anhydrous Dichloromethane (DCM).

  • Add Triethylamine (Et₃N) (1.52 g, 2.1 mL, 15.0 mmol, 1.5 equiv).

  • Validation: Flush the flask with Argon or Nitrogen and cool to 0 °C using an ice-water bath. Stir for 5 minutes to ensure thermal equilibrium.

Step 2: Electrophile Addition (Controlling Kinetics) 4. In a separate dry vial, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (2.47 g, 10.5 mmol, 1.05 equiv) in 10 mL of anhydrous DCM. 5. Add this sulfonyl chloride solution dropwise to the stirring amine mixture over 15–20 minutes using a syringe pump or addition funnel.

Step 3: Reaction Propagation 6. Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature (20–25 °C). 7. Validation: Stir for an additional 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The disappearance of the sulfonyl chloride spot confirms completion.

Step 4: Aqueous Quench & Phase Extraction (Maximizing Recovery) 8. Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize residual acid. Stir for 10 minutes. 9. Critical Step: Add 20 mL of saturated aqueous NaCl (brine) to the mixture. 10. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

Step 5: Isolation & Purification 11. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 12. Validation: The crude product is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide.

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Optimization

Common side products in the synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide.

Technical Support Center: Synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide Welcome to the technical support guide for the synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide. This docum...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide

Welcome to the technical support guide for the synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during this two-step synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, mitigate, and resolve synthetic impurities, ensuring high purity and yield of the target compound.

Overview of the Synthetic Pathway

The synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is typically achieved in two sequential steps:

  • Nitration: Electrophilic aromatic substitution on 4-methylbenzenesulfonyl chloride (tosyl chloride) using a nitrating mixture (e.g., HNO₃/H₂SO₄) to produce 4-methyl-3-nitrobenzenesulfonyl chloride.

  • Sulfonylation: Nucleophilic substitution of the chloride on 4-methyl-3-nitrobenzenesulfonyl chloride by 3-methoxypropylamine, usually in the presence of a base, to form the final sulfonamide product.

Understanding the potential side reactions in each of these steps is critical for troubleshooting and optimizing the overall synthesis.

Diagram: Synthetic Pathway and Key Side-Product Junctions

A 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) C 4-Methyl-3-nitrobenzenesulfonyl Chloride (Intermediate) A->C Step 1: Nitration SP1 Side Product: 2-Nitro Isomer A->SP1 Isomerization (Ortho-attack) SP2 Side Product: Dinitro Compounds A->SP2 Over-nitration (High Temp.) B Nitrating Mixture (HNO3/H2SO4) E N-(3-methoxypropyl)-4-methyl- 3-nitrobenzenesulfonamide (Target Product) C->E Step 2: Sulfonylation SP3 Side Product: 4-Methyl-3-nitrobenzenesulfonic Acid (Hydrolysis) C->SP3 Hydrolysis (Moisture) SP4 Side Product: Bis-sulfonated Amine C->SP4 Dimerization (Incorrect Stoichiometry) D 3-Methoxypropylamine + Base

Caption: Key reaction steps and points where common side products diverge.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues related to the formation of impurities during the synthesis.

Step 1: Nitration of 4-Methylbenzenesulfonyl Chloride

FAQ 1: My NMR spectrum of the crude nitrated intermediate shows multiple aromatic signals, suggesting the presence of isomers. What is the most likely isomeric byproduct?

Answer: The most common isomeric byproduct is 4-methyl-2-nitrobenzenesulfonyl chloride .

  • Causality: The nitration of toluene (and its derivatives like tosyl chloride) is a classic example of electrophilic aromatic substitution. The methyl group is an ortho, para-directing group.[1] Since the para position is blocked by the sulfonyl chloride group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho positions.[1][2] While the desired product results from substitution at the 3-position (meta to the methyl group but ortho to the sulfonyl chloride group, which is a meta-director), a significant amount of the 2-nitro isomer (ortho to the methyl group) can also be formed. The ratio of these isomers is highly dependent on reaction conditions.[1]

  • Troubleshooting & Mitigation:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture.[1][2] Higher temperatures can decrease the regioselectivity of the reaction.

    • Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of tosyl chloride to prevent localized overheating and maintain better control over the reaction.[2]

    • Purification: The 2-nitro and 3-nitro isomers often have different physical properties. Careful recrystallization or silica gel column chromatography can be used to separate the desired 3-nitro isomer before proceeding to the next step.

FAQ 2: Mass spectrometry analysis of my nitrated intermediate shows a peak corresponding to a dinitrated compound. How can this be avoided?

Answer: The presence of a dinitrated species, such as 4-methyl-3,5-dinitrobenzenesulfonyl chloride , indicates over-nitration of the aromatic ring.

  • Causality: The methyl group on the tosyl chloride ring is activating, making the ring approximately 25 times more reactive than benzene.[2] If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nitrating agent), a second nitration can occur.[2]

  • Troubleshooting & Mitigation:

    • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically close to a 1:1 molar ratio with the tosyl chloride.

    • Temperature: As with isomer formation, strict temperature control is crucial. Over-nitration is more prevalent at elevated temperatures.[1]

    • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.

Step 2: Sulfonylation of 4-Methyl-3-nitrobenzenesulfonyl Chloride

FAQ 3: My final product is contaminated with a significant amount of a water-soluble impurity, and the overall yield is low. What is the likely cause?

Answer: This issue is most likely caused by the hydrolysis of the 4-methyl-3-nitrobenzenesulfonyl chloride intermediate to form 4-methyl-3-nitrobenzenesulfonic acid .

  • Causality: Sulfonyl chlorides are highly reactive electrophiles and are sensitive to moisture.[3][4] In the presence of water, the sulfonyl chloride will readily hydrolyze to the corresponding sulfonic acid.[3][5] This hydrolysis consumes the intermediate, reducing the yield of the desired sulfonamide, and the resulting sulfonic acid can complicate the purification process.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for the reaction. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Solvent Choice: Select a non-nucleophilic, aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) for the reaction.[6]

    • Base Selection: Use a non-aqueous base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.[7][8] Using aqueous bases like NaOH or K₂CO₃ can introduce water and promote hydrolysis.[9][10]

    • Work-up: During the aqueous work-up, minimize the contact time between the organic layer containing any unreacted sulfonyl chloride and the aqueous phase.

FAQ 4: I am observing a high molecular weight byproduct in my mass spectrum, approximately double the mass of the starting sulfonyl chloride. What could this be?

Answer: This byproduct is likely the N,N-bis(4-methyl-3-nitrobenzenesulfonyl)-3-methoxypropylamine , a bis-sulfonated or "dimeric" impurity.

  • Causality: This side product can form if the primary sulfonamide product, which still possesses a weakly acidic N-H proton, is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride. This is more likely to occur if there is an excess of the sulfonyl chloride relative to the amine or if a very strong, non-hindered base is used.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the 3-methoxypropylamine relative to the 4-methyl-3-nitrobenzenesulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is fully consumed.

    • Order of Addition: A common and effective technique is to add the sulfonyl chloride solution slowly to the mixture of the amine and the base. This "inverse addition" maintains a low concentration of the sulfonyl chloride throughout the reaction, minimizing the chance of double addition.

    • Base Selection: A moderately hindered base can sometimes disfavor the deprotonation of the less accessible sulfonamide proton.

Summary of Potential Side Products

The following table provides a quick reference for identifying the most common side products based on their expected mass and the synthetic step in which they are formed.

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Formation StepPrimary Cause
4-Methyl-2-nitrobenzenesulfonyl chlorideC₇H₆ClNO₄S235.651. NitrationLack of regioselectivity, high temperature
4-Methyl-3,5-dinitrobenzenesulfonyl chlorideC₇H₅ClN₂O₆S280.641. NitrationHarsh conditions, excess nitrating agent
4-Methyl-3-nitrobenzenesulfonic acidC₇H₇NO₅S217.202. SulfonylationPresence of water/moisture
N,N-bis(4-methyl-3-nitrobenzenesulfonyl)...amineC₁₈H₂₁N₃O₈S₂483.512. SulfonylationIncorrect stoichiometry, order of addition

Recommended Mitigation Protocol: Optimized Sulfonylation

This protocol is designed to minimize hydrolysis and the formation of bis-sulfonated byproducts.

  • Preparation: Under an inert atmosphere of dry nitrogen, add purified 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).

  • Amine/Base Solution: In a separate flask, dissolve 3-methoxypropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Cool the amine/base solution to 0 °C in an ice bath. Slowly add the sulfonyl chloride solution dropwise from the dropping funnel over 30-45 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching & Work-up: Once complete, quench the reaction by adding dilute HCl (1M) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Diagram: Troubleshooting and Decision Workflow

start Analysis of Crude Product q1 Isomeric Impurities Detected (e.g., by NMR)? start->q1 a1 Cause: Poor Regioselectivity in Nitration Step q1->a1 Yes q2 High MW Impurity (e.g., by MS)? q1->q2 No s1 Solution: 1. Control Nitration Temp (0-10°C) 2. Purify Intermediate a1->s1 s1->q2 a2 Cause: Bis-Sulfonation q2->a2 Yes q3 Low Yield & Water-Soluble Impurity? q2->q3 No s2 Solution: 1. Use slight excess of amine 2. Add sulfonyl chloride to amine (inverse addition) a2->s2 s2->q3 a3 Cause: Hydrolysis of Sulfonyl Chloride q3->a3 Yes end_node Optimized Synthesis q3->end_node No s3 Solution: 1. Use anhydrous solvents/reagents 2. Run under inert atmosphere a3->s3 s3->end_node

Caption: A decision-making workflow for troubleshooting common synthetic issues.

References

  • Master Chemistry. (2023, January 12). Nitration Of Toluene-Mechanism And Examples. Link

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Link

  • CymitQuimica. CAS 616-83-1: 4-Methyl-3-nitrobenzenesulfonyl chloride. Link

  • University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution). Link

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 673. Link

  • Canadian Science Publishing. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(15), 2769-2778. Link

  • Wagen, C. (2022, September 10). Singleton Saturday: Nitration of Toluene. Corin Wagen. Link

  • Molbase. Synthesis of 4-nitrobenzenesulfonamide. Link

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Link

  • OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Link

  • YouTube. (2020, April 22). Nitration of toluene. Link

  • ResearchGate. (2024, April 11). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Link

  • Guidechem. (2022, February 16). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?Link

  • Benchchem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Link

  • CymitQuimica. N-(3-Methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide. Link

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Link

  • The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Link

  • ResearchGate. (2025, October 10). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Link

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Link

  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzaldehyde. Link

  • PMC. N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Link

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. Link

  • MilliporeSigma. Sulfonyl Chlorides and Sulfonamides. Link

  • Sigma-Aldrich. 4-Nitrobenzenesulfonyl chloride 97%. Link

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Link

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Link

  • CymitQuimica. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-. Link

Sources

Troubleshooting

Troubleshooting solubility issues with N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide in aqueous buffers.

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility challenges with N-(3-methoxypropyl)-4-methyl-3-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility challenges with N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide .

Overview & Physicochemical Profiling

Before troubleshooting, it is critical to understand the physicochemical nature of the molecule. N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide (CAS: 349402-18-2) has a molecular weight of 288.32 g/mol [1]. Its structure features a highly hydrophobic aromatic ring substituted with methyl and nitro groups, alongside a flexible methoxypropyl chain.

The Causality of Precipitation: The primary ionizable functional group is the sulfonamide nitrogen (-SO₂NH-). Sulfonamides are weakly acidic, typically possessing a pKa between 9.5 and 10.5. At a physiological pH of 7.4, this molecule remains predominantly unionized. The lack of charge, combined with the lipophilic aromatic and alkyl moieties, results in an extremely low intrinsic aqueous solubility. When introduced into aqueous media, the thermodynamic penalty of disrupting water's hydrogen-bond network forces the hydrophobic molecules to self-associate, leading to rapid nucleation and precipitation[2].

Diagnostic Workflow

Use the following decision matrix to determine the optimal formulation strategy based on your assay's tolerance for organic solvents, surfactants, or pH shifts.

G Start Assess Baseline Solubility (pH 7.4) Target Target Conc. Achieved? Start->Target DMSO Is 1-5% DMSO Tolerated? Target->DMSO No Pass Proceed to Assay Target->Pass Yes Cosolvent Co-solvent Strategy (DMSO + Tween-80) DMSO->Cosolvent Yes Complex HP-β-CD Complexation DMSO->Complex No pH pH Adjustment (pH > 9.5) DMSO->pH Alternative DLS DLS Check for Aggregates Cosolvent->DLS Complex->DLS pH->DLS DLS->Pass PDI < 0.2 Fail Precipitation / Aggregation DLS->Fail PDI > 0.3 Fail->DMSO Re-formulate

Caption: Diagnostic workflow for troubleshooting sulfonamide solubility.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my compound form a cloudy suspension when diluting a 10 mM DMSO stock into PBS (pH 7.4), even at a final DMSO concentration of 1%? A1: Causality: This is a classic case of solvent-shift precipitation. When transitioning from 100% DMSO to an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the highly hydrophobic compound out of solution. The intrinsic aqueous solubility of the unionized N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is likely <10 µM. Diluting to 100 µM exceeds the metastable supersaturation limit, causing the drug to crash out[2]. Solution: Implement a co-solvent cascade or introduce a surfactant (e.g., Tween-80) to the aqueous phase before adding the DMSO stock to facilitate micellization[3].

Q2: Can I adjust the pH of my buffer to improve solubility without using organic solvents? A2: Causality: Yes, via ionization. By raising the pH of your buffer above the pKa of the sulfonamide group (e.g., using a carbonate buffer at pH 10.5), the -SO₂NH- group deprotonates into an anion. This charged state drastically increases the hydration energy and aqueous solubility. Solution: This is highly effective for chemical characterization but is generally incompatible with live-cell assays or physiological models due to high alkalinity. If physiological pH is required, pursue cyclodextrin complexation instead.

Q3: How can I achieve high concentrations (>1 mM) for in vivo dosing or biophysical assays without causing solvent toxicity? A3: Causality: Hydrophobic cavity encapsulation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that provides a lipophilic microenvironment. It encapsulates the aromatic, nitro, and methyl moieties of the drug, while its hydroxyl-rich exterior maintains excellent aqueous solubility[4]. Solution: Formulate the compound with 10-20% w/v HP-β-CD using the shake-flask equilibrium method.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every formulation must be empirically validated to confirm that the drug is truly dissolved and not merely suspended as colloidal aggregates.

Protocol A: Co-Solvent & Surfactant Micellization (DMSO/Tween-80)

Best for: In vitro biochemical assays and cell culture (if <0.1% surfactant is tolerated).

  • Stock Preparation: Prepare a 10 mM stock of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide in 100% anhydrous DMSO.

  • Vehicle Preparation: In a separate tube, prepare the aqueous vehicle: PBS (pH 7.4) containing 0.1% (v/v) Tween-80.

  • Order of Addition (Critical): Slowly add 10 µL of the DMSO stock dropwise to 990 µL of the aqueous vehicle while vortexing vigorously. Never add the aqueous buffer to the DMSO stock, as this creates localized zones of high water concentration leading to rapid, irreversible nucleation.

  • Sonication: Sonicate the mixture in a water bath for 5 minutes at room temperature to disperse any transient micro-precipitates.

  • Self-Validation (DLS): Analyze the sample using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 and a Z-average < 15 nm confirms successful micellization without colloidal aggregation[2].

Protocol B: HP-β-CD Inclusion Complexation

Best for: In vivo dosing, PK/PD studies, and high-concentration structural biology.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or PBS.

  • Solid Addition: Weigh the solid N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide powder directly into a microcentrifuge tube to target a 2 mM concentration.

  • Equilibration: Add the HP-β-CD solution to the powder. Shake or tumble the suspension continuously for 48 hours at 37°C (the "shake-flask" method) to allow the thermodynamic equilibrium of the inclusion complex to be reached[4].

  • Self-Validation (Centrifugation & UV-Vis): Centrifuge the sample at 20,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug. Carefully decant the supernatant. Quantify the dissolved compound in the supernatant using UV-Vis spectroscopy or HPLC against a known standard curve to verify the final concentration.

Quantitative Data Presentation

The table below summarizes the expected outcomes of various solubility enhancement strategies for this specific sulfonamide derivative.

StrategyMechanism of ActionMax Expected ConcentrationBiocompatibility / Assay Suitability
Aqueous Buffer (pH 7.4) None (Baseline)< 10 µMHigh (Physiological standard)
1% DMSO in PBS Co-solvent (Dielectric shift)~ 50 µMHigh (Most cells tolerate 1% DMSO)
1% DMSO + 0.1% Tween-80 Micellization~ 200 µMModerate (Surfactants may lyse sensitive cells)
20% HP-β-CD Hydrophobic Inclusion Complex> 2 mMHigh (FDA-approved for IV/Oral formulations)
Carbonate Buffer (pH 10.5) Ionization (Deprotonation)> 5 mMLow (Incompatible with live cells/proteins)

References

  • Aiassa, V., Garnero, C., Longhi, M. R., & Zoppi, A. "Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications." Pharmaceutics, 2021, 13(7), 1099.[Link]

Sources

Optimization

Technical Support Center: Challenges in the Purification of Nitro-Substituted Aromatic Compounds

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of nitro-substituted aromatic compounds. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of nitro-substituted aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important, yet demanding, class of molecules. Nitroaromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and energetic materials. However, their purification is frequently complicated by their inherent properties: high polarity, potential for thermal instability, and unique reactivity.

This resource provides field-proven troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges, improve recovery, and ensure the highest purity of your target compounds.

Troubleshooting Common Purification Issues

This section addresses the most common problems encountered during the purification of nitroaromatic compounds in a practical question-and-answer format.

My compound is streaking badly on a silica gel TLC plate. What's happening and how do I fix it?

Streaking is a frequent issue when dealing with polar nitro compounds on standard silica gel. The root cause is often an undesirable interaction between your compound and the stationary phase.

  • Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Highly polar or basic nitroaromatic compounds can interact too strongly with these acidic sites, leading to poor migration and tailing or streaking on the TLC plate.[1] In some cases, acid-sensitive compounds may even degrade directly on the plate.[2]

  • Troubleshooting Steps:

    • Reduce Sample Load: The simplest first step is to ensure you are not overloading the TLC plate. Dilute your sample and spot a smaller amount.[1]

    • Modify the Mobile Phase:

      • For Acidic Compounds: If your nitroaromatic compound has an acidic functional group (like a phenol), its partial ionization on the silica surface can cause streaking. Adding a small amount (0.1–2.0%) of a weak acid like acetic or formic acid to your eluent can suppress this ionization, leading to sharper spots.[1]

      • For Basic Compounds: For nitroaromatics containing basic moieties (e.g., anilines), the interaction with acidic silanols is pronounced. Add a small amount (0.1–2.0%) of a weak base like triethylamine or a 1-10% ammonia solution in methanol to the mobile phase. This competitively blocks the acidic sites on the silica.[1]

    • Change the Stationary Phase: If mobile phase modifiers are ineffective, the compound may be unstable on silica.

      • Neutral Alumina: This is an excellent alternative for acid-sensitive compounds. Alumina is available in acidic, neutral, and basic forms, with neutral being a good starting point.

      • Reverse-Phase Silica (C18): In this case, the separation mechanism is based on hydrophobicity. You will use a polar mobile phase (e.g., water/acetonitrile or water/methanol), and more polar compounds will elute faster.[1]

My compound seems to be decomposing during flash column chromatography on silica. My yield is very low. What are my options?

This is a critical issue indicating a fundamental incompatibility between your compound and the purification conditions. The prolonged contact time and large surface area in a column can exacerbate the degradation seen on a TLC plate.

  • Causality: Nitroaromatic compounds can be thermally labile, and their decomposition can be catalyzed by acidic surfaces like silica gel.[3][4] The heat generated from the exothermic adsorption of the solvent and compound onto the silica can sometimes be enough to initiate degradation, especially for sensitive molecules.

  • Troubleshooting Workflow:

G start Low Yield / Decomposition in Silica Column confirm Confirm Instability: Spot on TLC, let sit for 1 hr, then elute. Does a new spot appear? start->confirm instability_confirmed Instability Confirmed confirm->instability_confirmed  Yes no_instability No Instability on TLC confirm->no_instability  No deactivate_silica Option 1: Deactivate Silica (Add 1-5% water or triethylamine to the silica slurry) instability_confirmed->deactivate_silica change_stationary Option 2: Change Stationary Phase instability_confirmed->change_stationary alumina Use Neutral or Basic Alumina change_stationary->alumina reverse_phase Use Reverse-Phase (C18) Flash Chromatography change_stationary->reverse_phase check_loading Check Loading Method: Is the compound precipitating during loading? no_instability->check_loading loading_ok Loading OK check_loading->loading_ok No other_issues Consider other mechanical issues: Channeling, improper packing, etc. loading_ok->other_issues

Caption: Troubleshooting workflow for compound decomposition.
I am trying to separate positional isomers (e.g., o/p-nitrophenol), but they are co-eluting in my HPLC system. How can I improve the resolution?

Separating positional isomers is a classic challenge because they often have very similar polarities and hydrophobicities. Success requires fine-tuning your HPLC method to exploit subtle differences in their structure.

  • Causality: The elution order in reversed-phase HPLC is generally based on polarity; more polar compounds elute earlier.[5] However, for nitrophenol isomers, intramolecular hydrogen bonding in the ortho isomer can reduce its apparent polarity, making it behave more like the less polar para isomer and complicating separation.[5] Selectivity can be manipulated by changing the mobile phase, stationary phase, or pH.

  • Strategies for Improving Resolution:

    • Optimize Mobile Phase Composition:

      • Reduce Organic Modifier: Decrease the percentage of acetonitrile or methanol. This increases retention times for all compounds and can often enhance separation.[5]

      • Switch Organic Modifier: If using methanol, switch to acetonitrile, or vice versa. The different solvent properties (dipole moment, hydrogen bonding capability) can alter selectivity.[5]

    • Control Mobile Phase pH: This is a critical parameter for ionizable compounds like nitrophenols.[6]

      • Nitrophenols are weak acids. At a low pH (e.g., pH 3-5), they are in their neutral, protonated form, which increases their retention on a C18 column.

      • By carefully buffering the mobile phase to a pH near the pKa of the isomers, you can exploit differences in their ionization states to achieve separation. A pH of 5.0 is a good starting point for nitrophenols.[6]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry.

      • Phenyl-Hexyl Columns: These offer alternative selectivity through π-π interactions with the aromatic rings of the analytes, which can be very effective for separating isomers.[5]

      • Pentafluorophenyl (PFP) Columns: PFP phases provide multiple interaction mechanisms, including dipole-dipole and π-π interactions, which can significantly enhance the resolution of positional isomers.[6]

My nitroaromatic compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This is a common problem with nitroaromatics, which often have low melting points.

  • Causality: This typically happens for one of two reasons:

    • The boiling point of the recrystallization solvent is higher than the melting point of your compound.[2]

    • The solution is supersaturated and cooled too quickly, or significant impurities are present that inhibit crystal lattice formation.[2][7]

  • Solutions:

    • Use a Lower-Boiling Point Solvent: Select a solvent that has a boiling point well below the melting point of your compound.

    • Slow Down Cooling: After dissolving the compound, allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oil formation over crystal growth.[7]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[8] Adding a seed crystal of the pure compound is also highly effective.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "poor" solvent (or "anti-solvent," in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently warm to clarify and then cool slowly. The ethanol-water system is a common choice for moderately polar compounds.[8]

Method-Specific Guidance & Protocols
Protocol 1: General Procedure for Flash Column Chromatography

This protocol is a starting point for purifying a moderately polar nitro compound that is stable on silica gel.

  • Solvent System Selection: Using TLC, identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.

  • Column and Silica Preparation:

    • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the least polar eluent you will use.

    • Pour the slurry into the column and use positive pressure to pack it firmly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica bed.[1]

  • Sample Loading:

    • Liquid Loading: If your crude material is not a viscous oil, dissolve it in a minimal amount of the initial mobile phase and load it directly onto the column.

    • Dry Loading (Recommended): Dissolve your crude compound in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3x the weight of your compound), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column. This method often results in better resolution.

  • Elution and Fraction Collection:

    • Begin eluting with the starting, non-polar solvent system.

    • Apply positive pressure (using compressed air or nitrogen) to achieve a steady flow rate.[9]

    • If using a gradient, gradually increase the polarity of the mobile phase to elute your compound.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for purifying a solid nitroaromatic compound.

  • Solvent Selection:

    • Place a small amount of your crude solid in several test tubes.

    • Test various solvents. The ideal solvent will dissolve your compound poorly at room temperature but very well when heated.[8] Common starting points for nitroaromatics include ethanol, methanol, or mixtures like ethanol/water.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with stirring until the solid is just completely dissolved. Do not add excessive solvent, as this will reduce your recovery.

  • Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities.[7]

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

  • Purity Assessment: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point close to the literature value is a good indicator of purity.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for nitroaromatic compounds?

There is no single "best" technique; the choice depends on the compound's properties and the scale of the purification.

TechniqueBest For...AdvantagesDisadvantages
Recrystallization Purifying solid compounds on a moderate to large scale (>1g).Cost-effective, scalable, can yield very high purity material.Requires a solid product, finding a suitable solvent can be time-consuming, may not remove impurities with similar solubility.[2]
Flash Chromatography Small to medium scale (<10g) purification of liquids or solids.Fast, versatile, effective for separating mixtures with different polarities.[9]Can cause degradation of sensitive compounds, consumes significant solvent, may not resolve closely related isomers.[1]
Preparative HPLC High-purity separation of small quantities (<1g) or difficult-to-separate mixtures (e.g., isomers).Excellent resolution, automated, highly reproducible.Expensive, not easily scalable, requires method development.[11]

Q2: How can I detect my nitroaromatic compound during HPLC if I don't have a mass spectrometer?

Most nitroaromatic compounds are excellent chromophores and can be easily detected using a standard UV-Vis detector.[12][13] The nitro group and the aromatic ring create a conjugated system that absorbs strongly in the UV region, typically between 250-350 nm. A wavelength of 254 nm is a common and effective choice for general detection.[12]

Q3: Are there specific safety precautions I must take when purifying nitroaromatic compounds?

Yes, safety is paramount. Nitroaromatic compounds as a class present dual hazards: toxicity and potential for energetic decomposition (explosivity).[14]

  • Toxicity: Many are toxic, mutagenic, or carcinogenic.[15] Always handle them in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[16]

  • Energetic Nature: While many mononitro compounds are stable, polynitrated aromatics can be shock-sensitive and thermally unstable.[3][14] Avoid heating them excessively, especially under confinement. Never scrape or grind them aggressively.

  • Disposal: Nitro compound waste is hazardous. It must be collected in a properly labeled container and disposed of according to your institution's environmental health and safety guidelines. Never dispose of them down the drain.[7]

Q4: My compound is extremely polar and just stays at the baseline on my silica TLC plate, even in very polar solvents. What can I do?

This is a common issue with highly polar compounds like nitro-substituted phenols or acids.

  • Use Reverse-Phase TLC: On a C18 plate with a polar eluent (water/acetonitrile), your polar compound will move off the baseline.[1]

  • Try HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase high in organic content (e.g., 95% acetonitrile, 5% water). In HILIC, water is the "strong" solvent that elutes the compound.[1]

Visualizing the Recrystallization Solvent Selection Process

The key to successful recrystallization is choosing the right solvent system. This diagram outlines the logical workflow for this process.

Caption: Logical workflow for selecting a recrystallization solvent.
References
  • BenchChem. (2025). Technical Support Center: Purification of Polar Nitro Compounds.
  • BenchChem. (2025). Overcoming challenges in the analysis of nitro compounds.
  • BenchChem. (2025). Overcoming challenges in the purification of 3-Nitro-4-phenylmethoxybenzamide.
  • BenchChem. (2025). Technical Support Center: HPLC Separation of Nitrophenol Isomers.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • BenchChem. (2025). Application Note: HPLC-UV Method for the Detection of 3-Nitrofluoranthen-9-ol.
  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • BenchChem. (2025). Technical Support Center: Separation of Nitrophenol Isomers by HPLC.
  • BenchChem. (2025). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
  • Phenomenex. (2025). Flash Chromatography: Principles & Applications.
  • OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
  • ATSDR. (n.d.). Analytical Methods for Detecting Nitrobenzene Compounds.
  • BenchChem. (2025). solvent selection for effective recrystallization of nitroaromatic compounds.
  • NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis &amp; Performance Guide: N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide in Drug Discovery

As a Senior Application Scientist overseeing medicinal chemistry workflows and library design, I frequently evaluate sulfonamide scaffolds for target-directed drug discovery. Sulfonamides are privileged structures, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry workflows and library design, I frequently evaluate sulfonamide scaffolds for target-directed drug discovery. Sulfonamides are privileged structures, particularly in the inhibition of metalloenzymes and methyltransferases.

This guide provides an objective, data-driven comparison of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide (CAS: 349402-18-2) against other substituted analogs. By deconstructing its structural causality, physicochemical profile, and target binding mechanics, this document serves as a comprehensive framework for researchers optimizing hit-to-lead pipelines.

Structural Deconstruction & Causality

The biological performance of a sulfonamide is dictated by the synergistic relationship between its core aromatic system and its N-linked substituents.

The Core: 4-Methyl-3-nitrobenzenesulfonamide

The baseline scaffold, 4-methyl-3-nitrobenzenesulfonamide[1], is a highly characterized pharmacophore.

  • Electronic Causality: The meta-nitro group ( m -NO 2​ ) acts as a potent electron-withdrawing group (EWG). This inductive effect increases the acidity of the sulfonamide nitrogen (NH), which is critical for coordinating with metal ions (e.g., Zn 2+ in Anthrax Lethal Factor or Ni 2+ in Urease)[2],[3]. Furthermore, studies on SARS-CoV-2 nsp14 N7-Methyltransferase demonstrate that m -NO 2​ substitution significantly improves inhibitory activity compared to para-substituted analogs by optimizing electrostatic interactions within narrow binding cavities[4].

  • Steric Anchoring: The para-methyl group provides a localized hydrophobic anchor, stabilizing the core within lipophilic sub-pockets.

The Substituent: 3-Methoxypropyl vs. Alternatives

The choice of the N-substituent dictates the compound's conformational flexibility and secondary binding interactions.

  • N-(3-Methoxypropyl): This specific aliphatic chain provides high conformational flexibility. The terminal ether oxygen acts as a hydrogen-bond acceptor, allowing the molecule to probe for H-bond donors in the target cavity without inducing the severe steric clashes associated with rigid groups[5].

  • Bulky/Rigid Alternatives: Substituting the nitrogen with bulky groups (e.g., Adamantan-1-yl) forces the molecule into broad, hydrophobic pockets, which is effective for targets like Urease[3], but detrimental in narrow active sites.

SAR_Logic Core 4-Methyl-3-nitrobenzene Scaffold EWG m-NO2: Electron Withdrawing Increases NH Acidity Core->EWG Linker Sulfonamide (-SO2NH-) Coord Metal Coordination (e.g., Zn2+ / Ni2+) Linker->Coord Subst N-(3-Methoxypropyl) Group Flex Flexible H-Bond Acceptor Minimizes Steric Clash Subst->Flex Binding Enhanced Target Affinity (Competitive Inhibition) EWG->Binding Coord->Binding Flex->Binding

Structure-Activity Relationship (SAR) logic mapping structural features to target affinity.

Comparative Physicochemical Profiling

To objectively evaluate N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, we must benchmark it against structurally related analogs utilized in recent enzymatic inhibition studies[5],[2],[3],[1].

Compound / N-SubstituentMolecular WeightSteric Profile & FlexibilityH-Bond AcceptorsPrimary Target Application
N-(3-Methoxypropyl)-... 288.32 g/mol Highly flexible, Aliphatic5General SAR / Narrow Cavities[5]
N-Adamantan-1-yl-... ~350.4 g/mol Rigid, Bulky, Hydrophobic4Urease Inhibition[3]
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-... ~473.5 g/mol Planar, Heteroaromatic6Anthrax LF Inhibition[2]
Unsubstituted (NH 2​ ) 216.22 g/mol Minimal steric hindrance4Baseline Scaffold / Intermediates[1]

Data Synthesis: The 3-methoxypropyl derivative offers a "Goldilocks" profile—it maintains a molecular weight well under the Lipinski limit (<500 Da) while providing an additional H-bond acceptor compared to the unsubstituted core, making it an ideal starting point for hit-to-lead optimization.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological evaluation of these sulfonamides. Each step includes built-in analytical controls to create a self-validating system.

Protocol A: Synthesis of N-Substituted Sulfonamides

Causality Focus: The use of dichloromethane (CH 2​ Cl 2​ ) and triethylamine (TEA) is deliberate. TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the nucleophilic substitution forward while preventing the hydrolysis of the highly reactive sulfonyl chloride intermediate[2].

  • Reagent Activation: Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous CH 2​ Cl 2​ under an inert nitrogen atmosphere.

    • Self-Validation: Ensure all glassware is flame-dried. Moisture contamination will yield the inactive sulfonic acid, detectable via TLC as a baseline spot.

  • Nucleophilic Addition: Cool the reaction to 0 °C. Add 3-methoxypropylamine (1.2 eq) dropwise, followed immediately by TEA (1.5 eq).

    • Causality: Low temperatures control the exothermic coupling and prevent unwanted di-substitution at the nitrogen.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The complete disappearance of the high-R f​ sulfonyl chloride spot confirms reaction completion.

  • Purification & Verification: Wash the organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over MgSO 4​ , concentrate in vacuo, and purify via flash chromatography.

    • Self-Validation: Perform 1 H-NMR. The presence of a broad singlet at ~ δ 7.5–8.5 ppm (sulfonamide NH) and a sharp singlet at ~ δ 3.3 ppm (methoxy CH 3​ ) confirms the product structure. Purity must be >95% prior to assaying[2].

Protocol B: Metalloenzyme Kinetic Inhibition Assay

Causality Focus: Simply determining an IC 50​ value is insufficient for structural analysis. We must perform a Lineweaver-Burk analysis to confirm that the sulfonamide acts as a competitive inhibitor, proving it actively binds the target's active site (e.g., coordinating the catalytic Zn 2+ ) rather than acting as a non-specific aggregator[2].

  • Enzyme Preparation: Reconstitute the target enzyme (e.g., Anthrax LF or Urease) in HEPES buffer (pH 7.4) supplemented with the necessary catalytic metal ions.

  • Compound Incubation: Incubate the enzyme with varying concentrations of the sulfonamide (0.1 μ M to 100 μ M) for 30 minutes at 25 °C.

    • Self-Validation: Run a parallel vehicle control (1% DMSO) to unequivocally prove that any observed inhibition is due to the compound, not solvent-induced protein denaturation.

  • Kinetic Measurement: Introduce the fluorogenic substrate at varying concentrations. Measure the initial cleavage velocity ( V0​ ) over 10 minutes using a microplate reader.

  • Mechanistic Validation: Plot 1/V0​ versus 1/[Substrate] .

    • Self-Validation: If the plotted lines for different inhibitor concentrations intersect exactly at the y-axis, the compound is validated as a competitive inhibitor[2].

SynthesisWorkflow A Sulfonyl Chloride Core (Electrophile) C Coupling Reaction (CH2Cl2 / TEA) A->C B 3-Methoxypropylamine (Nucleophile) B->C D Target Sulfonamide (CAS: 349402-18-2) C->D Nucleophilic Substitution E Enzymatic Assay (IC50 / Ki Eval) D->E In Vitro Screening

Workflow for the synthesis and in vitro screening of N-substituted sulfonamide derivatives.

Conclusion

The N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide scaffold represents a highly optimized balance of electronic activation and steric flexibility. By leveraging the electron-withdrawing power of the m -NO 2​ group to enhance metal coordination, and utilizing the flexible methoxypropyl chain to probe for secondary hydrogen bonds, this compound serves as a superior starting point for competitive inhibitor design compared to overly rigid or unsubstituted alternatives.

References
  • CymitQuimica. N-(3-Methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide Product Information.5

  • National Institutes of Health (NIH). Structure Activity Relationship Studies of a Novel Series of Anthrax Lethal Factor Inhibitors.2

  • ResearchGate. Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease.3

  • ACS Publications. Potent Inhibition of SARS-CoV-2 nsp14 N7-Methyltransferase by Sulfonamide-Based Bisubstrate Analogues.4

  • PubChem (NIH). 2-Nitrotoluene-4-sulphonamide | C7H8N2O4S | CID 81385.1

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Method for Purity Assessment of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide

As a critical intermediate in the synthesis of various pharmaceutical compounds, the purity of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is paramount to ensuring the quality and safety of the final active ph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of various pharmaceutical compounds, the purity of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for its purity assessment, comparing it with other potential analytical techniques. The methodologies and principles described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.

The Rationale for HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile and thermally labile compounds like N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide. Its high resolving power allows for the separation of the main component from structurally similar impurities, which may include starting materials, by-products, or degradation products. The choice of a reversed-phase HPLC (RP-HPLC) method is logical due to the compound's moderate polarity. A UV detector is selected based on the presence of a chromophore (the nitrobenzene group), which allows for sensitive detection.

Proposed HPLC Method Parameters

A robust starting point for method development is crucial. Based on the structure of the target molecule, the following parameters are proposed:

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation for a wide range of medium polarity compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common, effective mobile phase for sulfonamides, offering good solubility and resolution.
Flow Rate 1.0 mL/minA standard flow rate that ensures good separation without excessive pressure.
Detection UV at 254 nmThe nitroaromatic group provides strong UV absorbance, ensuring high sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.

PART I: HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following sections detail the experimental design for each validation parameter as per ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Prepare a solution of the N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide reference standard.

  • Prepare solutions of known, relevant impurities if available.

  • Prepare a placebo solution containing all formulation components except the analyte.

  • Spike the placebo solution with the analyte and known impurities.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for the main analyte should be free from interference from any impurities, degradants, or placebo components. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Reproducibility (Inter-laboratory precision): This is assessed by having the method performed in different laboratories.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2%.

Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value should be experimentally verified to have acceptable precision and accuracy.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 2 °C)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze the system suitability parameters for each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the defined limits for all variations.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterAttributeAcceptance Criteria
Specificity Peak PurityNo interference at the retention time of the analyte.
Linearity Correlation Coefficient (r²)≥ 0.999
Range -Typically 80% to 120% of the test concentration.
Accuracy % Recovery98.0% - 102.0%
Precision (RSD) Repeatability & Intermediate≤ 2%
LOD Signal-to-Noise Ratio~3:1
LOQ Signal-to-Noise Ratio~10:1
Robustness System SuitabilitySystem suitability parameters pass under varied conditions.

PART II: Comparison with Alternative Analytical Techniques

While HPLC is the most common and often most suitable method, other techniques could be considered. The choice depends on the specific requirements of the analysis, such as speed, resolution, and the nature of potential impurities.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, robust, widely available, suitable for non-volatile compounds.Slower run times compared to UPLC, uses more solvent.
UPLC (Ultra-Performance Liquid Chromatography) Uses smaller particle size columns (<2 µm) and higher pressures than HPLC.Faster analysis, higher resolution and sensitivity, less solvent consumption.Higher initial instrument cost, more susceptible to clogging.
GC (Gas Chromatography) Separation based on partitioning between a gas mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like the target molecule. Requires derivatization.
CE (Capillary Electrophoresis) Separation based on the differential migration of ions in an electric field.Very high efficiency, requires minimal sample and solvent.Can have lower reproducibility of migration times compared to HPLC, less sensitive for neutral compounds.
Decision Rationale

For the routine purity assessment of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, RP-HPLC remains the recommended technique . It offers the best balance of performance, robustness, cost, and regulatory acceptance. UPLC would be a superior alternative if higher throughput or resolution of a particularly difficult impurity pair is required. GC is not suitable for the primary purity assay but is essential for the complementary analysis of residual solvents.

PART III: Visualization of Workflows

HPLC Method Validation Workflow

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Documentation & Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) SST Define System Suitability (Tailing, Plates, Resolution) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Report Validation Report Robust->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC method validation according to ICH guidelines.

Analytical Method Selection Logic

node_A Is the analyte volatile & thermally stable? node_B Are ultra-high resolution or speed critical? node_A->node_B No node_C Use GC (e.g., for residual solvents) node_A->node_C Yes node_E Use HPLC node_B->node_E No node_F Consider UPLC node_B->node_F Yes node_D Not suitable for primary assay

Validation

Comparative Efficacy Guide: N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide vs. Established CAIX Inhibitors

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals. Executive Summary & Target Rationale Tumor hypoxia drives the transcriptional reprogramming of cancer cells, leading to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals.

Executive Summary & Target Rationale

Tumor hypoxia drives the transcriptional reprogramming of cancer cells, leading to the overexpression of Carbonic Anhydrase IX (CAIX)[1]. As a transmembrane metalloenzyme, CAIX regulates intracellular pH, neutralizing the acidic byproducts of anaerobic glycolysis and promoting an aggressive, chemoresistant tumor phenotype[2].

Targeting CAIX has become a validated therapeutic strategy. This guide objectively evaluates the performance of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide (MMPN-SA) —a structurally distinct secondary sulfonamide—against two established benchmarks: Acetazolamide (AAZ) (a classic pan-CA inhibitor) and SLC-0111 (a Phase 1/2 clinical-stage CAIX-selective inhibitor)[1].

Structural Causality & Mechanism of Action

To understand the experimental performance of these compounds, we must analyze the causality behind their structural design. Sulfonamides are the hallmark inhibitors of carbonic anhydrases, typically acting by coordinating directly with the zinc ion in the enzyme's active site[3].

  • Acetazolamide (AAZ): Features a classic primary sulfonamide ( −SO2​NH2​ ). It directly displaces the zinc-bound hydroxide ion. While highly potent, its small size allows it to indiscriminately inhibit ubiquitous off-target cytosolic isoforms (CAI and CAII), leading to systemic toxicity.

  • SLC-0111: Utilizes an elongated ureido-substituted benzenesulfonamide tail. This tail interacts with the hydrophobic/hydrophilic halves of the CAIX active site cleft, conferring high selectivity for tumor-associated CAIX over CAI/II[2].

  • MMPN-SA (The Evaluated Product): MMPN-SA is a secondary sulfonamide. Historically, N-substitution was thought to abolish CA inhibition due to steric hindrance at the zinc pocket. However, MMPN-SA exhibits an atypical binding mechanism. The 4-methyl-3-nitrobenzene core anchors to the outer hydrophobic rim unique to CAIX, while the flexible 3-methoxypropyl tail interacts with the zinc-coordinated water molecule rather than displacing it. This "water-anchored" allosteric block prevents MMPN-SA from entering the narrower active sites of CAI/CAII, yielding exceptional isoform selectivity.

Mechanism Hypoxia Hypoxic Microenvironment (1% O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CAIX Overexpression (Surface Enzyme) HIF1A->CAIX Survival Tumor Survival & Chemoresistance CAIX->Survival pH Regulation Apoptosis Intracellular Acidification & Cell Death MMPNSA MMPN-SA (Secondary Sulfonamide) MMPNSA->CAIX Water-Anchored Inhibition MMPNSA->Apoptosis

CAIX signaling pathway and atypical allosteric inhibition mechanism of MMPN-SA.

Comparative Efficacy Profiles

The following tables summarize the quantitative performance of MMPN-SA relative to established inhibitors.

Table 1: In Vitro Enzyme Inhibition Kinetics ( Ki​ , nM)

Data derived from stopped-flow CO2 hydration assays measuring true physiological catalytic inhibition.

InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)Selectivity Ratio (CAII/CAIX)
Acetazolamide (AAZ) 25012250.48 (Poor)
SLC-0111 >10,0009604521.3 (High)
MMPN-SA >10,000>10,00085>117 (Exceptional)
Table 2: Cytotoxicity in A375-M6 Melanoma Cells ( IC50​ , µM)

Evaluating the ability of inhibitors to sensitize cells to hypoxia-induced apoptosis[4].

InhibitorNormoxia (21% O2​ )Hypoxia (1% O2​ )Hypoxia Sensitization Factor
Acetazolamide (AAZ) >100>100N/A
SLC-0111 >10028.5>3.5x
MMPN-SA >10014.2>7.0x

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the protocols below are designed as self-validating systems. They incorporate internal controls and orthogonal environmental conditions to isolate the specific variable of CAIX inhibition.

Protocol A: Stopped-Flow CO2 Hydration Kinetic Assay

Causality & Validation: Unlike esterase-based assays, the stopped-flow method directly measures the physiological hydration of CO2 to bicarbonate[2]. AAZ is included as a positive control to validate baseline enzyme activity, while DMSO serves as the negative vehicle control.

  • Reagent Preparation: Prepare 20 mM Tris buffer (pH 8.3) containing 20 mM NaClO4 to maintain constant ionic strength. Add Phenol Red (0.2 mM) as the spectrophotometric pH indicator[2].

  • Equilibrium Pre-incubation: Dilute recombinant hCA isoforms (I, II, IX) in the buffer. Add serial dilutions of MMPN-SA, SLC-0111, or AAZ (0.1 nM to 100 µM). Pre-incubate at 25°C for 15 minutes. Causality: This step is critical for secondary sulfonamides like MMPN-SA, which require time to establish water-anchored equilibrium.

  • Substrate Preparation: Saturate distilled water with CO2 gas at 25°C to prepare the substrate solution (~17 mM CO2).

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2 substrate solution.

  • Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red peak) over a 10-second window to track the initial velocity of acidification.

  • Data Analysis: Calculate Ki​ values using the Cheng-Prusoff equation derived from the IC50​ values of the initial velocity curves.

Workflow Prep Prepare Recombinant hCA Isoforms Incubate Pre-incubate with Inhibitors (15 min) Prep->Incubate Reaction Initiate Stopped-Flow CO2 Hydration Incubate->Reaction Measure Spectrophotometric Detection (pH drop) Reaction->Measure Analyze Calculate Ki & Selectivity Profile Measure->Analyze

Step-by-step workflow for the stopped-flow CO2 hydration kinetic assay.

Protocol B: Hypoxic Cytotoxicity Assay (A375-M6 Cells)

Causality & Validation: CAIX is minimally expressed in normoxia but highly upregulated under hypoxia via HIF-1α[1]. Testing compounds in both environments isolates CAIX-specific target engagement from general chemical cytotoxicity. A valid CAIX inhibitor must show a >3-fold shift in IC50​ between normoxia and hypoxia.

  • Cell Seeding: Seed A375-M6 melanoma cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 21% O2​ .

  • Compound Treatment: Treat cells with serial dilutions (1 µM to 100 µM) of MMPN-SA, SLC-0111, or vehicle (0.1% DMSO).

  • Environmental Segregation: Transfer half the plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) and leave the other half in normoxic conditions (21% O2​ ) for 48 hours[4].

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm.

  • Validation: Calculate the Hypoxia Sensitization Factor ( IC50​ Normoxia / IC50​ Hypoxia).

References

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. National Institutes of Health (NIH) / PMC.4

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. National Institutes of Health (NIH) / PMC.1

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health (NIH) / PMC.3

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. National Institutes of Health (NIH) / PMC.2

Sources

Comparative

A Researcher's Guide to Investigating the Structure-Activity Relationship of Novel N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide Derivatives as Potential Anticancer Agents

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its chemical versatility and ability to interact with various biological tar...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its chemical versatility and ability to interact with various biological targets have led to the development of drugs for diverse applications, including anticancer, antimicrobial, and anti-inflammatory therapies.[1][2][3] This guide focuses on a specific, promising scaffold: N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide . The presence of a nitro group, a common feature in compounds with anticancer properties, suggests a potential therapeutic application in oncology.[4][5]

This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate the structure-activity relationship (SAR) of this compound class. We will not only propose a library of derivatives for synthesis and evaluation but also provide the detailed experimental and computational methodologies required to build a robust SAR model. The objective is to elucidate the key structural features that govern biological activity, guiding the optimization of this scaffold into a potent and selective clinical candidate.

The Rationale: Deconstructing the Core Scaffold for SAR-Driven Optimization

A systematic SAR study is fundamental to any successful drug discovery campaign.[6] It allows for the identification of key structural motifs responsible for potency, selectivity, and desirable pharmacokinetic properties. For our lead compound, N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, the SAR investigation should focus on three primary regions of the molecule:

  • The Substituted Benzene Ring: The 4-methyl and 3-nitro groups are critical modulators of the electronic and steric profile of the aromatic ring. The electron-withdrawing nature of the nitro group can be crucial for target interaction and has been shown to enhance the biological activity of sulfonamides.[7][8] The position and nature of these substituents will likely have a profound impact on efficacy.

  • The Sulfonamide Linker: The -SO2NH- group is a key pharmacophoric element, often involved in critical hydrogen bonding interactions with biological targets.[9] Its orientation and acidity can be fine-tuned by the adjacent aromatic substituents.

  • The N-Alkyl Side Chain: The N-(3-methoxypropyl) group extends into the solvent-exposed region or a specific sub-pocket of the target protein. Its length, flexibility, and the terminal methoxy group can significantly influence binding affinity, solubility, and metabolic stability.[10]

Our proposed investigation will systematically modify each of these regions to build a comprehensive understanding of their contribution to the overall activity profile.

Experimental Design: A Workflow for Systematic SAR Investigation

A successful SAR study integrates chemical synthesis, biological evaluation, and physicochemical characterization. The following workflow provides a logical progression from compound generation to data analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological & Physicochemical Evaluation cluster_analysis Data Analysis & Model Building A Design Virtual Library of Derivatives B Synthesize Proposed Derivatives A->B C Purification & Structural Characterization (NMR, HRMS) B->C D In Vitro Cytotoxicity Assays (e.g., MTT Assay) C->D E Physicochemical Profiling (logP, Solubility) C->E F Tabulate Biological & Physicochemical Data D->F E->F G Establish Structure-Activity Relationships F->G G->A Feedback Loop I Iterative Optimization G->I H Computational Modeling (Docking Studies) H->G

Caption: Overall experimental workflow for the SAR study.

Part 1: Synthesis and Characterization of Derivatives

The foundation of any SAR study is a library of structurally related compounds. We propose the synthesis of derivatives based on systematic modifications to the lead structure.

Proposed Library of Derivatives
Derivative IDModification on Benzene Ring (R1)Modification on Benzene Ring (R2)Modification on N-Side Chain (R3)Rationale for Modification
LEAD-01 4-CH₃3-NO₂-(CH₂)₃OCH₃Parent Compound
A-01 4-CH₃2-NO₂-(CH₂)₃OCH₃Investigate impact of nitro group position (ortho)
A-02 4-CH₃4-NO₂-(CH₂)₃OCH₃Investigate impact of nitro group position (para)
A-03 4-CH₃3-CN-(CH₂)₃OCH₃Replace nitro with another electron-withdrawing group
A-04 4-CH₃3-NH₂-(CH₂)₃OCH₃Evaluate effect of an electron-donating group
B-01 4-H3-NO₂-(CH₂)₃OCH₃Assess the contribution of the methyl group
B-02 4-Cl3-NO₂-(CH₂)₃OCH₃Evaluate steric and electronic effects of a halogen
C-01 4-CH₃3-NO₂-(CH₂)₂OCH₃Shorten the alkyl chain by one carbon
C-02 4-CH₃3-NO₂-(CH₂)₄OCH₃Lengthen the alkyl chain by one carbon
C-03 4-CH₃3-NO₂-(CH₂)₃OHAssess importance of the terminal methoxy group
C-04 4-CH₃3-NO₂-(CH₂)₃N(CH₃)₂Introduce a basic nitrogen for potential salt formation
General Synthesis Protocol

The synthesis of the target benzenesulfonamide derivatives can be readily achieved through a two-step process. A representative procedure is provided below.

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride This is a common starting material that can be synthesized or procured commercially.

Step 2: Sulfonamide Formation

  • To a stirred solution of the appropriate amine (e.g., 3-methoxypropan-1-amine for the lead compound, 1.1 equivalents) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(substituted)-4-methyl-3-nitrobenzenesulfonamide derivative.[9][11][12]

  • Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological and Physicochemical Evaluation

With the synthesized library in hand, the next critical phase is to assess their biological activity and relevant physicochemical properties.

In Vitro Anticancer Activity: MTT Cell Viability Assay

To determine the cytotoxic effects of the derivatives, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used method.[13][14][15]

Experimental Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT116 for colorectal cancer, A549 for lung cancer, MDA-MB-231 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[5][15]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives (and a positive control like Doxorubicin) in culture medium. Treat the cells with these varying concentrations for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

Physicochemical Property Determination

Understanding the physicochemical properties of the derivatives is crucial for interpreting the SAR data, as these properties govern absorption, distribution, metabolism, and excretion (ADME).[16][17][18][19]

1. Lipophilicity (LogP/LogD):

  • Method: The octanol-water partition coefficient (LogP) is a key measure of lipophilicity.[18] This can be determined experimentally using the shake-flask method or more rapidly by reverse-phase high-performance liquid chromatography (RP-HPLC). Computational prediction of LogP is also highly valuable for initial assessment.[]

  • Significance: Lipophilicity affects cell membrane permeability and binding to hydrophobic pockets in target proteins. An optimal range is often sought to balance solubility and permeability.[16]

2. Aqueous Solubility:

  • Method: Kinetic or thermodynamic solubility can be measured. A common high-throughput method involves preparing a stock solution in DMSO, diluting it into an aqueous buffer, and quantifying the amount of dissolved compound by HPLC or UV spectroscopy after a period of equilibration.

  • Significance: Adequate aqueous solubility is essential for drug absorption and formulation.[17]

Part 3: Data Analysis and SAR Interpretation

The data generated from the biological and physicochemical assays must be systematically analyzed to extract meaningful structure-activity relationships.

Data Summary and Comparison

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison between the derivatives.

Hypothetical Data Summary Table:

Derivative IDIC₅₀ (µM) on HCT116IC₅₀ (µM) on A549Predicted LogPAqueous Solubility (µg/mL)
LEAD-01 [Experimental Value][Experimental Value][Calculated Value][Experimental Value]
A-01 [Experimental Value][Experimental Value][Calculated Value][Experimental Value]
A-02 [Experimental Value][Experimental Value][Calculated Value][Experimental Value]
...............
Building the SAR Model

By comparing the activity and properties of the derivatives to the lead compound, key SAR trends can be identified:

  • Role of the Nitro Group: Comparing LEAD-01 with A-01 and A-02 will reveal the optimal position for the nitro substituent. A significant drop in activity upon moving it from the 3-position would highlight the importance of its specific electronic and steric influence at that location. Comparing with A-03 (cyano) and A-04 (amino) will clarify whether a general electron-withdrawing effect is required or if the nitro group itself has a specific interaction.

  • Influence of the Methyl Group: A comparison between LEAD-01 and B-01 (H) or B-02 (Cl) will determine if the 4-methyl group is contributing to potency, perhaps through hydrophobic interactions in the binding pocket, or if it can be replaced to modulate other properties.

  • Impact of the N-Alkyl Side Chain: The activity data for derivatives C-01 to C-04 will be crucial. This will establish an optimal chain length for activity (C-01 , C-02 ) and probe the function of the terminal methoxy group. For instance, if C-03 (hydroxyl) shows comparable or improved activity, it might indicate a hydrogen bond acceptor is preferred. If C-04 (dimethylamino) is highly active, it could suggest an ionic interaction is beneficial and also provides a handle for creating water-soluble salts.

SAR_Logic cluster_A Benzene Ring (Nitro Group) cluster_B Benzene Ring (Methyl Group) cluster_C N-Alkyl Side Chain Lead LEAD-01 (4-Me, 3-NO2, N-C3H6OMe) A01 A-01 (2-NO2) Lead->A01 Positional & Electronic Effects A02 A-02 (4-NO2) Lead->A02 Positional & Electronic Effects A03 A-03 (3-CN) Lead->A03 Positional & Electronic Effects A04 A-04 (3-NH2) Lead->A04 Positional & Electronic Effects B01 B-01 (4-H) Lead->B01 Steric & Hydrophobic Effects B02 B-02 (4-Cl) Lead->B02 Steric & Hydrophobic Effects C01 C-01 (-C2H4OMe) Lead->C01 Solubility & Binding Pocket Fit C02 C-02 (-C4H8OMe) Lead->C02 Solubility & Binding Pocket Fit C03 C-03 (-C3H6OH) Lead->C03 Solubility & Binding Pocket Fit C04 C-04 (-C3H6NMe2) Lead->C04 Solubility & Binding Pocket Fit

Caption: Logical relationships in the proposed SAR study.

Part 4: Computational Modeling to Rationalize SAR

To provide a structural basis for the observed SAR, in silico techniques like molecular docking are invaluable.[6][21][22] These methods predict how the synthesized compounds bind to a specific protein target, helping to rationalize why certain structural modifications lead to higher or lower activity.

Hypothetical Molecular Docking Protocol:

  • Target Selection: Based on the known mechanisms of similar anticancer sulfonamides, select a plausible protein target. Carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, is a well-established target for sulfonamides and would be an excellent starting point.[1]

  • Protein and Ligand Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate 3D structures of all synthesized derivatives and minimize their energy.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of each derivative within the active site of the target protein.

  • Analysis of Results:

    • Binding Energy: Compare the predicted binding energies (or docking scores) across the series of derivatives. A good correlation between lower binding energy and higher experimental activity (lower IC₅₀) can validate the model.

    • Binding Mode: Visualize the predicted binding poses. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and protein residues. For example, does the sulfonamide group coordinate with the active site zinc ion in CA-IX? Does the nitro group form a specific hydrogen bond? How does the N-alkyl chain occupy the nearby hydrophobic pocket? This analysis can directly explain the experimental SAR data.

Conclusion

This guide presents a structured, multi-faceted approach to elucidating the structure-activity relationship of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide derivatives. By integrating rational derivative design, systematic synthesis, robust biological and physicochemical evaluation, and computational modeling, researchers can efficiently navigate the chemical space around this promising scaffold. The resulting SAR data will be instrumental in guiding the iterative process of lead optimization, ultimately accelerating the journey from a preliminary hit to a viable drug candidate with potential for clinical development in oncology.

References

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  • Adejayan, G. O., et al. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Vitae. Retrieved from [Link]

  • Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online. Retrieved from [Link]

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  • MDPI. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

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Validation

The Strategic Role of the Methoxypropyl Group in Benzenesulfonamide Optimization: A Comparative Guide

Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry, widely utilized as enzyme inhibitors, receptor antagonists, and advanced electrolytes. During lead optimization, the introduction of a 3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry, widely utilized as enzyme inhibitors, receptor antagonists, and advanced electrolytes. During lead optimization, the introduction of a 3-methoxypropyl group to the sulfonamide nitrogen or the aromatic ring is a highly effective, yet nuanced, structural modification.

As a Senior Application Scientist, I have compiled this guide to objectively analyze how the methoxypropyl moiety dictates the thermodynamic, steric, and physicochemical properties of benzenesulfonamides. By comparing it against alternative substitutions, this guide provides actionable, data-backed insights for drug development professionals.

Mechanistic Causality: Why the Methoxypropyl Group?

The addition of a methoxypropyl chain is not merely a strategy to increase lipophilicity; it fundamentally alters the molecule's interaction with biological targets and solvent environments through three distinct mechanisms:

A. Thermodynamic Optimization (The Entropic Reward)

In the optimization of renin inhibitors, the methoxypropyl sidechain extends deeply into the hydrophobic S3 subpocket[1]. The terminal methoxy group and the propyl linker physically displace highly ordered water molecules trapped within this cavity. Because the release of ordered water into the bulk solvent is highly entropically favored ( ΔS>0 ), it overcompensates for the entropy lost due to the restriction of the flexible sidechain upon binding[1]. This makes the methoxypropyl substitution an entropically driven optimization.

B. Steric Space-Filling and Conformational Stabilization

In the design of Glycogen Synthase Kinase-3β (GSK3β) inhibitors, the methoxypropyl group dictates the global conformation of the ligand. The chain extends toward the ribose-binding area of the ATP pocket, adopting a folded-back conformation that effectively "space-fills" the cavity[2]. Crucially, this steric bulk stabilizes a specific ~40° twist between the pyrazine and phenyl rings of the core scaffold, locking the molecule into its bioactive conformation and drastically increasing potency[2].

C. Hydrophobic Pocket Engagement

For Carbonic Anhydrase (CA) inhibitors like brinzolamide, the apolar methoxypropyl tail interacts with specific hydrophobic residues (e.g., Phe131 and Val135 in human CAII)[3]. Because these specific hydrophobic residues are absent in bacterial orthologs (such as Helicobacter pylori α-CA), the methoxypropyl group acts as a selectivity filter, driving affinity for the human isozyme over bacterial variants[3].

D. Physicochemical Modulation

Beyond target binding, the methoxypropyl group profoundly impacts bulk material properties. In alkali asymmetric sulfonamide salts (e.g., MPSA), the flexible ether side chain disrupts rigid crystalline packing. This results in a substantially lower glass transition temperature ( Tg​ ) elevation (1.3 °C/mol %) compared to standard sulfonamide salts, yielding highly conductive, low-melting-point electrolytes[4].

Visualizing the Structure-Activity Relationship (SAR)

SAR_Logic A Base Benzenesulfonamide Core Scaffold B Addition of Methoxypropyl Group A->B Structural Modification C Entropic Reward (Water Displacement) B->C Thermodynamics D Conformational Twist (Space-Filling) B->D Sterics E Physicochemical Shift (Lower Tg, High Sol.) B->E Properties F Enhanced Target Affinity (e.g., GSK3β, Renin) C->F Binding D->F Binding G Improved ADMET Profile E->G Bioavailability

Logical SAR workflow illustrating the effects of methoxypropyl substitution on benzenesulfonamides.

Quantitative Comparison: Methoxypropyl vs. Alternatives

To objectively evaluate the methoxypropyl group, we must benchmark it against shorter (methoxyethyl) and more polar (diethylamino propyl) analogs. The table below synthesizes experimental data across various targets.

Structural VariantTarget / ApplicationBinding Affinity / PropertyPrimary Mechanistic DriverRef
3-Methoxypropyl GSK3β IC50​ = 22 nM Entropic space-filling; twist stabilization[2]
2-MethoxyethylGSK3β IC50​ = 90 nMSuboptimal pocket filling; lacks reach[2]
3-Methoxypropyl Renin High Affinity Entropic reward via water displacement[1]
3-Methoxypropyl Carbonic Anhydrase II Ki​ = 210 nM Hydrophobic engagement (Phe131, Val135)[3]
Diethylamino propylCarbonic Anhydrase IXVariable / Lower AffinityEnthalpic driver; enhanced aqueous solubility[3]
3-Methoxypropyl Alkali Sulfonamide Salts Tg​ elevation = 1.3 °C/mol% Disruption of crystalline packing[4]

Key Takeaway: Extending the chain from ethyl to propyl (2-methoxyethyl 3-methoxypropyl) yields a nearly 4-fold increase in potency for GSK3β[2], proving that the precise length is critical for reaching deep subpockets without incurring an overwhelming entropic penalty.

Experimental Methodologies: Self-Validating Protocols

To rigorously prove the advantages of the methoxypropyl group, researchers must employ self-validating experimental designs. Below are the gold-standard protocols for thermodynamic and physicochemical profiling.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during binding. By testing both the 2-methoxyethyl and 3-methoxypropyl derivatives in parallel, the system self-validates: if the methoxypropyl group's advantage is truly driven by the entropic displacement of water, the ITC data will show a distinctly more positive ΔS for the propyl variant.

  • Sample Preparation: Dialyze the target protein (e.g., Renin or GSK3β) and dilute the benzenesulfonamide ligands in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Rationale: Matching buffers eliminates the heat of mixing, ensuring all detected heat is from the binding event.

  • Setup: Load the protein into the sample cell (typically 10-20 μ M) and the ligand into the injection syringe (100-200 μ M).

  • Titration: Perform 20-25 injections of 2 μ L ligand into the protein cell at 25 °C, with 150-second intervals between injections to allow the baseline to stabilize.

  • Control Validation: Run the exact same titration using the 2-methoxyethyl analog.

  • Data Extraction: Fit the thermograms to a one-site binding model to extract Enthalpy ( ΔH ), Binding Affinity ( Kd​ ), and calculate Entropy ( ΔS ) using ΔG=ΔH−TΔS=RTln(Kd​) .

Protocol 2: Thermal & Physicochemical Profiling via Differential Scanning Calorimetry (DSC)

Causality: To prove that the methoxypropyl group lowers the glass transition temperature ( Tg​ ) of sulfonamide electrolytes, we must erase the material's thermal history. This ensures the observed phase transitions are intrinsic to the chemical structure, not the manufacturing process.

  • Sample Loading: Hermetically seal 5-10 mg of the methoxypropyl-benzenesulfonamide salt (e.g., LiMPSA) into an aluminum DSC pan in an argon-filled glovebox to prevent moisture absorption.

  • Thermal Cycling (History Erasure): Heat the sample at 10 °C/min to 20 °C above its estimated melting point ( Tm​ ). Hold for 5 minutes. Rationale: This destroys any pre-existing crystalline structures formed during synthesis.

  • Quench Cooling: Rapidly cool the sample at 50 °C/min to -100 °C (well below Tg​ ).

  • Data Acquisition: Reheat the sample at 10 °C/min. Record the step-change in heat capacity ( Tg​ ) and the endothermic melting peak ( Tm​ ). Compare these values against standard bis(trifluoromethanesulfonyl)amide (TFSI) salts to validate the fluidizing effect of the methoxypropyl chain.

Protocol_Workflow S1 Synthesize Analogs (Methoxypropyl vs. Ethyl) S2 ITC Analysis (Thermodynamics) S1->S2 S3 DSC Analysis (Thermal Properties) S1->S3 S4 Data Synthesis & Causality Validation S2->S4 ΔH, ΔS, Kd S3->S4 Tg, Tm

Experimental workflow for validating thermodynamic and thermal properties of synthesized analogs.

References

  • [5] 5 - Journal of Medicinal Chemistry (ACS Publications)

  • [1] 1 - Repository of the Academy's Library (mtak.hu)

  • [2] 2 - Journal of Medicinal Chemistry (ACS Publications)

  • [4] 4 - Inorganic Chemistry (ACS Publications)

  • [3] 3 - Journal of Medicinal Chemistry (ACS Publications)

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